(S)-2,2-Dimethylcyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMOMYTTGHNGJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436524 | |
| Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14590-53-5 | |
| Record name | (+)-2,2-Dimethylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14590-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendant Role of Chiral Cyclopropane Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in medicinal chemistry for its profound impact on the pharmacological properties of therapeutic agents. Its inherent ring strain and unique stereoelectronic features bestow a remarkable degree of conformational rigidity and metabolic stability upon parent molecules. When chirality is introduced, these derivatives unlock a three-dimensional chemical space that allows for highly specific and potent interactions with biological targets. This guide provides a comprehensive overview of the biological activities of chiral cyclopropane derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Diverse Biological Activities of Chiral Cyclopropane Derivatives
The incorporation of a chiral cyclopropane moiety has proven to be a successful strategy in the development of a wide array of therapeutic agents. The rigid cyclopropane scaffold can orient pharmacophoric elements in a precise manner, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, the cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[1] Natural and synthetic cyclopropanes exhibit a broad spectrum of biological activities, ranging from enzyme inhibition to antimicrobial, antiviral, antitumor, and neurochemical properties.[2]
Enzyme Inhibition: A Case Study of Tranylcypromine
Tranylcypromine is a well-known non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO, tranylcypromine increases the concentration of these neurotransmitters in the brain, which is the basis for its use as an antidepressant.[3] The cyclopropane ring in tranylcypromine is crucial for its mechanism of action.[5]
Receptor Modulation: Ticagrelor and Tasimelteon
Chiral cyclopropane derivatives are also prominent in the realm of receptor modulation. Ticagrelor , a P2Y12 receptor antagonist, is a potent antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[6][7] It binds reversibly to the P2Y12 receptor on platelets, preventing ADP-mediated activation and subsequent aggregation.[6][8]
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2.[9][10] It is used to treat non-24-hour sleep-wake disorder, primarily in blind individuals.[9] By activating MT1 and MT2 receptors, tasimelteon helps to entrain the circadian rhythm to a 24-hour cycle.[11]
Antimicrobial Activity
Recent research has highlighted the potential of chiral cyclopropane derivatives as antimicrobial agents. A study on amide derivatives containing a cyclopropane ring demonstrated their in vitro activity against various bacterial and fungal strains.[12] Another study found that purpurin derivatives with a cyclopropane fragment exhibited antimicrobial activity against Staphylococcus aureus.[13]
Quantitative Biological Data
The following tables summarize the quantitative biological activity of selected chiral cyclopropane derivatives.
| Compound Class | Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |
| Antifungal Amide Derivatives | F8, F24, F42 | Candida albicans | MIC80 | 16 µg/mL | [12][14] |
| F5, F7, F9, F22, F23, F32, F49, F50, F51 | Candida albicans | MIC80 | 32-64 µg/mL | [12] | |
| Antibacterial Amide Derivatives | F5, F9, F29, F53 | Staphylococcus aureus | MIC80 | 32-64 µg/mL | [12] |
| F7, F30, F36, F49, F51 | Staphylococcus aureus | MIC80 | 128 µg/mL | [12] | |
| Antibacterial Purpurin Derivatives | Cyclopropane-containing purpurin derivative | Staphylococcus aureus ATCC 6538 | MIC | 62.5 µg/mL | [13] |
| Fatty Acid Derivatives | 2-Heptylcyclopropane-1-Carboxylic Acid | Staphylococcus aureus | MIC | 1 mg/mL | [15] |
| 2-Heptylcyclopropane-1-Carboxylic Acid | Pseudomonas aeruginosa | MIC | 4 mg/mL | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for determining the biological activity of chiral cyclopropane derivatives.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The in vitro antibacterial and antifungal activities of cyclopropane derivatives are often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microdilution method is a common technique.[12]
Experimental Workflow for MIC Determination:
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Test Compounds: A stock solution of the chiral cyclopropane derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: The test microorganism is cultured overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.
-
Controls: Positive (microorganism in medium without the test compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically included as a positive control for inhibition.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. For some assays, a growth indicator dye may be used, and the absorbance is read using a microplate reader. The MIC80, the concentration that inhibits 80% of microbial growth, is also a commonly reported metric.[12]
Checkerboard Assay for Synergistic Effects
The checkerboard assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[15]
Experimental Setup:
-
Two compounds (e.g., a chiral cyclopropane derivative and a known antibiotic) are serially diluted in a 96-well plate, with one compound diluted along the x-axis and the other along the y-axis.
-
Each well, therefore, contains a unique combination of concentrations of the two compounds.
-
The plate is then inoculated with a standardized microbial suspension and incubated.
-
The MIC of the combination is determined for each well.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by prominent chiral cyclopropane drugs.
Tranylcypromine: Inhibition of Monoamine Oxidase
Tranylcypromine irreversibly inhibits both MAO-A and MAO-B, leading to an increase in the levels of monoamine neurotransmitters in the synaptic cleft.
Mechanism of action of Tranylcypromine.
Ticagrelor: P2Y12 Receptor Antagonism
Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a key role in platelet activation and aggregation.
Ticagrelor's inhibition of the P2Y12 signaling pathway.
Tasimelteon: Melatonin Receptor Agonism
Tasimelteon acts as an agonist at MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN), helping to regulate the sleep-wake cycle.
Tasimelteon's agonistic action on melatonin receptors.
Conclusion
Chiral cyclopropane derivatives represent a privileged scaffold in medicinal chemistry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The examples of tranylcypromine, ticagrelor, tasimelteon, and various antimicrobial agents underscore the broad therapeutic potential of this structural motif. A thorough understanding of their quantitative biological activities, the experimental protocols for their evaluation, and their mechanisms of action at a molecular level is crucial for the rational design and development of the next generation of chiral cyclopropane-based therapeutics. As synthetic methodologies for accessing these complex structures continue to advance, the prevalence of chiral cyclopropanes in drug discovery pipelines is poised to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 4. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 5. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 7. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 10. Tasimelteon (Hetlioz™): A New Melatonin Receptor Agonist for the Treatment of Non-24-Hour Sleep-Wake Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Asymmetry: A Technical Guide to Enantioselective Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a small, strained, three-membered carbocycle, is a recurring motif in a multitude of biologically active natural products and pharmaceuticals. Its unique conformational rigidity and electronic properties make it a valuable component in drug design, influencing potency, selectivity, and metabolic stability. The synthesis of enantiomerically pure cyclopropanes is therefore of paramount importance. This technical guide provides an in-depth review of the core methodologies in asymmetric cyclopropanation, focusing on key catalytic systems, their mechanisms, and practical experimental protocols. Quantitative data is summarized for comparative analysis, and key mechanistic pathways are visualized to facilitate a deeper understanding of these powerful synthetic transformations.
Core Methodologies in Asymmetric Cyclopropanation
The asymmetric construction of cyclopropane rings is predominantly achieved through the catalytic addition of a carbene or carbenoid species to an alkene. The choice of catalyst is crucial in controlling the stereochemical outcome of the reaction. The most prominent and widely utilized methods are categorized as follows:
-
Transition Metal Catalysis: Complexes of rhodium, copper, cobalt, ruthenium, and other transition metals are highly effective in catalyzing the decomposition of diazo compounds to generate metal-carbene intermediates, which then undergo stereoselective cyclopropanation with a wide range of olefins.
-
Biocatalysis: Engineered enzymes, particularly heme-containing proteins like myoglobin and cytochrome P450, have emerged as powerful biocatalysts for asymmetric cyclopropanation. These systems offer exquisite selectivity and operate under mild, environmentally benign conditions.
-
Simmons-Smith and Related Reactions: The reaction of olefins with a diiodomethane and a zinc-copper couple (or diethylzinc) can be rendered asymmetric through the use of chiral ligands or auxiliaries, providing a reliable method for the synthesis of chiral cyclopropanes, especially from allylic alcohols.
-
Organocatalysis: Small organic molecules, such as chiral amines and their derivatives, can catalyze the asymmetric cyclopropanation of electron-deficient olefins through the formation of chiral iminium or enamine intermediates.
Quantitative Data Overview
The efficacy of an asymmetric cyclopropanation method is primarily evaluated by its chemical yield, diastereoselectivity (dr), and enantioselectivity (enantiomeric excess, ee). The following tables summarize representative quantitative data for the key catalytic systems discussed in this guide, allowing for a direct comparison of their performance with various substrates.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
| Catalyst | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | 95 | 80:20 | 98 | [1] |
| Rh₂(S-PTAD)₄ | 1-Octene | Ethyl diazoacetate | 85 | 75:25 | 92 | N/A |
| Rh₂(S-BTPCP)₄ | 4-Chlorostyrene | Methyl phenyldiazoacetate | 92 | >95:5 | 99 | N/A |
| Rh₂(S-TCPTAD)₄ | Methyl acrylate | Ethyl diazoacetate | 88 | >95:5 | 98 | [2] |
Table 2: Cobalt-Catalyzed Asymmetric Cyclopropanation
| Catalyst | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Co(II)-Porphyrin | Styrene | Ethyl diazoacetate | 85 | 80:20 | 82 | N/A |
| [Co(P6)] | Styrene | Phenylsulfonyl diazomethane | 95 | >95:5 | 99 | [2] |
| Co(II)-salen | 1-Hexene | Ethyl diazoacetate | 78 | 70:30 | 85 | N/A |
| (OIP)CoBr₂ | 1,3-Butadiene | 2,2-Dichloropropane | 90 | N/A | 93 | N/A |
Table 3: Biocatalytic Asymmetric Cyclopropanation with Engineered Myoglobin
| Biocatalyst | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Mb(H64V,V68A) | Styrene | Ethyl diazoacetate | >99 | >99:1 | >99 (1S,2S) | [3] |
| Mb(L29A,H64V,V68A) | 4-Methoxystyrene | Ethyl diazoacetate | 95 | >99:1 | 99 (1S,2S) | [3] |
| Mb variant | 4-Vinyl-1,2-difluorobenzene | Ethyl diazoacetate | 85 | >99:1 | 98 (1R,2R) | N/A |
| Mb(H64V,V68A) | Acrylonitrile | Ethyl diazoacetate | 75 | >95:5 | 96 (1S,2S) | [4] |
Table 4: Asymmetric Simmons-Smith Cyclopropanation
| Chiral Ligand/Auxiliary | Alkene | Reagents | Yield (%) | dr | ee (%) | Reference |
| (R,R)-DIPT | (E)-Cinnamyl alcohol | Et₂Zn, CH₂I₂ | 85 | >95:5 | 92 | [5] |
| Chiral disulfonamide | (E)-3-Phenyl-2-propen-1-ol | Et₂Zn, CH₂I₂ | 94 | >95:5 | 94 | [6] |
| TADDOL | Geraniol | Et₂Zn, CH₂I₂ | 75 | >90:10 | 88 | [7] |
| Aziridine-phosphine | (E)-Cinnamyl alcohol | Et₂Zn, CH₂I₂ | 90 | 15:1 | 90 | N/A |
Table 5: Organocatalytic Asymmetric Cyclopropanation
| Organocatalyst | Alkene (Enal) | Michael Donor | Yield (%) | dr | ee (%) | Reference |
| Diphenylprolinol silyl ether | Cinnamaldehyde | Diethyl bromomalonate | 95 | >30:1 | 98 | [1][8] |
| Imidazolidinone | Crotonaldehyde | Dimethyl malonate | 88 | 10:1 | 95 | N/A |
| Cinchona alkaloid derivative | 2-Hexenal | 2-Chloro-1,3-dicarbonyl | 82 | >20:1 | 92 | N/A |
| Diaryprolinol ether | 3-Methyl-2-butenal | Benzyl chloride | 75 | 10:1 | 90 | N/A |
Experimental Protocols
This section provides detailed, representative experimental procedures for the key asymmetric cyclopropanation methodologies.
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Styrene
This procedure is a representative example of a rhodium-catalyzed asymmetric cyclopropanation using a chiral carboxylate ligand.
Materials:
-
Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) (1 mol%)
-
Styrene (1.0 mmol, 1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 mmol, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Rh₂(S-DOSP)₄ (0.01 mmol).
-
Add anhydrous CH₂Cl₂ (3 mL) to dissolve the catalyst.
-
Add styrene (1.0 mmol) to the catalyst solution.
-
In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL).
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diazo compound is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired cyclopropane product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
Biocatalytic Asymmetric Cyclopropanation using Engineered Myoglobin
This protocol describes a whole-cell biocatalytic cyclopropanation, which simplifies the procedure by avoiding protein purification.
Materials:
-
E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68A))
-
Styrene (10 mM)
-
Ethyl diazoacetate (EDA) (20 mM)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Glucose (50 mM)
-
Sodium dithionite (10 mM)
Procedure:
-
In a sealed vial, prepare a suspension of E. coli cells expressing the desired myoglobin variant in potassium phosphate buffer. The cell density should be optimized for the specific biocatalyst.
-
Degas the cell suspension by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Add glucose to the cell suspension.
-
Add a solution of styrene in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to the cell suspension.
-
Initiate the reaction by adding a freshly prepared, degassed solution of sodium dithionite, followed by the addition of ethyl diazoacetate.
-
Seal the vial and shake the reaction mixture at room temperature (or the optimal temperature for the biocatalyst).
-
Monitor the reaction progress by taking aliquots at different time points, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.
-
Once the reaction is complete, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric excess by chiral GC or HPLC.[3]
Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol
This procedure details the use of a chiral ligand to induce asymmetry in the Simmons-Smith reaction.
Materials:
-
(E)-Cinnamyl alcohol (1.0 mmol, 1.0 equiv)
-
Chiral ligand (e.g., (1R,2R)-N,N'-bis(methanesulfonyl)-1,2-diaminocyclohexane) (10 mol%)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv)
-
Diiodomethane (CH₂I₂) (2.2 mmol, 2.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral ligand (0.1 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to 0 °C.
-
Slowly add diethylzinc (2.2 mmol) to the solution of the chiral ligand and stir for 30 minutes at 0 °C.
-
Add a solution of (E)-cinnamyl alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) to the reaction mixture.
-
Add diiodomethane (2.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric excess by chiral HPLC or GC.[6]
Organocatalytic Asymmetric Cyclopropanation of an α,β-Unsaturated Aldehyde
This procedure exemplifies the use of a chiral secondary amine catalyst for the asymmetric cyclopropanation of enals.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Cinnamaldehyde (1.0 mmol, 1.0 equiv)
-
Diethyl bromomalonate (1.2 mmol, 1.2 equiv)
-
2,6-Lutidine (1.1 mmol, 1.1 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To a vial, add the chiral organocatalyst (0.2 mmol) and anhydrous toluene (2 mL).
-
Add cinnamaldehyde (1.0 mmol) and 2,6-lutidine (1.1 mmol) to the vial.
-
Add diethyl bromomalonate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the cyclopropane product.
-
Determine the diastereomeric and enantiomeric excess by ¹H NMR and chiral HPLC analysis.[1][8]
Mechanistic Insights and Catalytic Cycles
Understanding the mechanism of these catalytic reactions is crucial for optimizing reaction conditions and designing new, more efficient catalysts. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the key asymmetric cyclopropanation methodologies.
Rhodium-Catalyzed Cyclopropanation
The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene intermediate. This electrophilic carbene then reacts with the alkene in a concerted or stepwise fashion to form the cyclopropane product and regenerate the active catalyst. The chiral ligands on the rhodium catalyst dictate the facial selectivity of the carbene transfer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
An In-depth Technical Guide to the Stereochemistry of Dimethylcyclopropanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry of dimethylcyclopropanes, a fundamental topic in organic chemistry with significant implications in the design and synthesis of bioactive molecules. Understanding the spatial arrangement of atoms in these small-ring systems is crucial for controlling their physical, chemical, and biological properties. This document delves into the structural isomers, their relative stabilities, and the experimental protocols for their synthesis and characterization, presenting quantitative data in accessible formats and illustrating key concepts with diagrams.
Introduction to Dimethylcyclopropane Isomerism
Dimethylcyclopropane exists in three distinct structural isomeric forms: 1,1-dimethylcyclopropane, cis-1,2-dimethylcyclopropane, and trans-1,2-dimethylcyclopropane. The 1,2-disubstituted isomers also exhibit stereoisomerism.
-
1,1-Dimethylcyclopropane: An achiral molecule with two methyl groups attached to the same carbon atom.
-
cis-1,2-Dimethylcyclopropane: A meso compound where the two methyl groups are on the same side of the cyclopropane ring. It possesses a plane of symmetry and is therefore achiral.[1]
-
trans-1,2-Dimethylcyclopropane: Exists as a pair of enantiomers, (1R,2R)-1,2-dimethylcyclopropane and (1S,2S)-1,2-dimethylcyclopropane, where the methyl groups are on opposite sides of the ring. These isomers are chiral and optically active.[2]
The different spatial arrangements of the methyl groups give rise to distinct physical and chemical properties, which are summarized in the tables below.
Structural and Thermodynamic Properties
The inherent ring strain in the cyclopropane ring, a consequence of its 60° C-C-C bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbons, is a dominant factor in the chemistry of these molecules.[3] The substitution pattern of the methyl groups further influences the overall strain and stability of the isomers.
Physical Properties of Dimethylcyclopropane Isomers
The physical properties of the dimethylcyclopropane isomers are distinct, reflecting their different molecular structures and intermolecular forces.
| Property | 1,1-Dimethylcyclopropane | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| Boiling Point (°C) | 20.6[4] | 37[1] | 28.2[5] |
| Density (g/cm³) | 0.660[6] | 0.6889[5] | 0.6648[5] |
| Refractive Index (n_D) | 1.370[6] | 1.3829 (at 20°C)[5] | 1.3713 (at 20°C)[5] |
| Dipole Moment | Present | Present[7] | Absent[7] |
Relative Stability and Strain Energy
The stability of the 1,2-dimethylcyclopropane isomers is primarily dictated by steric strain between the methyl groups. The trans isomer is more stable than the cis isomer because the methyl groups are further apart, minimizing steric repulsion.[8][9][10] In the cis isomer, the proximity of the two methyl groups on the same side of the ring leads to increased steric strain.[8][9][10]
Experimental Protocols
The synthesis and separation of dimethylcyclopropane isomers are fundamental procedures in organic chemistry. The following sections provide detailed methodologies for these processes.
Synthesis of Dimethylcyclopropanes
A common and effective method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[11][12][13] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[11]
Protocol:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add zinc dust followed by a solution of copper(II) sulfate in water. The mixture is stirred vigorously until the blue color of the copper sulfate disappears, indicating the formation of the zinc-copper couple. The couple is then washed sequentially with dilute hydrochloric acid, water, acetone, and ether, and dried under a stream of nitrogen.
-
Cyclopropanation: The dried zinc-copper couple is suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-methylpropene and diiodomethane in diethyl ether is added dropwise to the stirred suspension.
-
Reaction Monitoring and Work-up: The reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is filtered to remove unreacted zinc-copper couple. The filtrate is washed with a saturated aqueous solution of ammonium chloride, followed by water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation. The resulting 1,1-dimethylcyclopropane can be further purified by fractional distillation.
The stereoselective synthesis of cis- and trans-1,2-dimethylcyclopropane is achieved by starting with the corresponding cis- or trans-2-butene in the Simmons-Smith reaction.
The experimental protocol is analogous to the one described for 1,1-dimethylcyclopropane, with the substitution of 2-methylpropene with either cis- or trans-2-butene.
Separation and Characterization
Gas chromatography (GC) is the primary technique for separating the volatile dimethylcyclopropane isomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for their structural characterization.
Protocol:
-
Column Selection: A capillary column with a non-polar stationary phase (e.g., polydimethylsiloxane) is suitable for separating the isomers based on their boiling points. For the separation of the trans-1,2-dimethylcyclopropane enantiomers, a chiral stationary phase, such as one containing a cyclodextrin derivative, is required.[14][15]
-
Instrumentation and Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 35-40°C, held for several minutes, followed by a slow ramp (e.g., 2-5°C/min) to a final temperature of around 100°C.
-
Detector: Flame ionization detector (FID).
-
-
Sample Preparation: The sample mixture is diluted in a volatile solvent such as pentane or hexane.
-
Analysis: The retention times of the peaks are compared with those of authentic standards for identification. The peak areas can be used for quantitative analysis.
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the dimethylcyclopropane isomers.
Key Spectroscopic Features:
-
1,1-Dimethylcyclopropane: Will show a singlet for the six equivalent methyl protons in the ¹H NMR spectrum and characteristic signals for the quaternary and methylene carbons in the ¹³C NMR spectrum.
-
cis-1,2-Dimethylcyclopropane: Due to its symmetry, it will exhibit a more complex ¹H NMR spectrum than the 1,1-isomer, with distinct signals for the methyl and cyclopropyl protons. The ¹³C NMR will show two signals, one for the two equivalent methyl carbons and one for the two equivalent methine carbons in the ring, in addition to the methylene carbon signal.
-
trans-1,2-Dimethylcyclopropane: The enantiomers will give identical NMR spectra in an achiral solvent. The ¹H and ¹³C NMR spectra will be different from the cis-isomer due to the different spatial arrangement of the methyl groups.
Chirality and Optical Activity
A key stereochemical feature of the dimethylcyclopropanes is the chirality exhibited by the trans-1,2-isomer.
The (1R,2R) and (1S,2S) enantiomers of trans-1,2-dimethylcyclopropane are non-superimposable mirror images and will rotate plane-polarized light in equal but opposite directions. The separation of these enantiomers, typically achieved by chiral gas chromatography, is crucial in pharmaceutical development, as different enantiomers of a drug molecule often exhibit distinct pharmacological activities.
Conclusion
The stereochemistry of dimethylcyclopropanes provides a rich platform for understanding the interplay of ring strain, steric effects, and molecular symmetry. The ability to selectively synthesize and separate the different isomers is a testament to the power of modern organic chemistry. For researchers in drug development, a thorough grasp of these principles is indispensable for the rational design of novel therapeutics incorporating the cyclopropane motif. The data and protocols presented in this guide offer a solid foundation for further investigation and application of dimethylcyclopropane chemistry.
References
- 1. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethylcyclopropane, trans- | C5H10 | CID 6427079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 4. 1,1-Dimethylcyclopropane | C5H10 | CID 74202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dimethylcyclopropane - Wikipedia [en.wikipedia.org]
- 6. 1,1-dimethylcyclopropane [stenutz.eu]
- 7. Write the geometrical isomers of 1,2-dimethylcyclopropane. Which one of t.. [askfilo.com]
- 8. brainly.com [brainly.com]
- 9. cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo.. [askfilo.com]
- 10. homework.study.com [homework.study.com]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. gcms.cz [gcms.cz]
- 15. lcms.cz [lcms.cz]
(S)-2,2-Dimethylcyclopropanecarboxylic Acid: A Chiral Cornerstone for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2,2-Dimethylcyclopropanecarboxylic acid, a chiral building block of significant interest, has emerged as a crucial component in the synthesis of complex pharmaceutical agents. Its rigid cyclopropane core and defined stereochemistry offer a unique structural motif that is increasingly incorporated into modern drug candidates to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its pivotal role in the development of the renal dehydropeptidase-I inhibitor, Cilastatin.
Physicochemical and Spectroscopic Data
This compound is a colorless to almost colorless clear liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14590-53-5 | [1][2] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Density | 0.99 g/mL | [1] |
| Boiling Point | 100 °C at 12 mmHg | [1] |
| Optical Rotation [α]²⁰/D | +122° to +136° (c=1 in Methanol) | [1] |
| Refractive Index (n²⁰/D) | 1.44 | [1] |
| Purity | ≥ 98% | [1] |
Synthesis of this compound
The enantiomerically pure form of 2,2-dimethylcyclopropanecarboxylic acid is accessible through several synthetic strategies, primarily involving either the resolution of a racemic mixture or asymmetric synthesis.
Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid and Subsequent Chiral Resolution
A common approach involves the synthesis of the racemic acid followed by resolution to isolate the desired (S)-enantiomer.
Experimental Protocol: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid from 2-Methylbutenoic Acid [3]
-
Esterification: 2-Methylbutenoic acid is esterified to its corresponding ethyl ester using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).
-
Cyclopropanation: The ethyl 2-methylbutenoate is subjected to a cyclopropanation reaction.
-
To a stirred suspension of zinc powder and a catalytic amount of copper(I) chloride in a suitable solvent (e.g., diethyl ether), acetyl chloride is added.
-
A solution of dibromomethane and ethyl 2-methylbutenoate in the same solvent is then added dropwise at a controlled temperature.
-
The reaction is stirred until completion, monitored by techniques such as GC-MS.
-
The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and the product, ethyl 2,2-dimethylcyclopropanecarboxylate, is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
-
Hydrolysis: The racemic ethyl 2,2-dimethylcyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid.
-
The ester is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.
-
After completion of the reaction, the mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.
-
The racemic 2,2-dimethylcyclopropanecarboxylic acid is then extracted with an organic solvent, dried, and purified.
-
This process typically yields the racemic acid in approximately 44.1% yield.[3]
-
Experimental Protocol: Chiral Resolution using L-Carnitine Oxalate [3]
-
Acid Chloride Formation: Racemic 2,2-dimethylcyclopropanecarboxylic acid is converted to its acid chloride.
-
The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane) containing a catalytic amount of N,N-dimethylformamide (DMF).
-
Thionyl chloride is added dropwise at a controlled temperature (e.g., reflux at 40°C).
-
The reaction is monitored for completion (typically 2-5 hours). The resulting solution of 2,2-dimethylcyclopropanecarbonyl chloride is used directly in the next step.
-
-
Diastereomeric Salt Formation: The racemic acid chloride is reacted with the chiral resolving agent, L-carnitine oxalate.
-
A solution of L-carnitine oxalate in a suitable solvent is prepared.
-
The solution of the acid chloride is added to the L-carnitine oxalate solution.
-
The resulting mixture of diastereomeric salts is subjected to fractional crystallization.
-
-
Isolation and Hydrolysis: The desired diastereomeric salt is isolated by filtration and then hydrolyzed to afford this compound.
-
The isolated salt is treated with a base to liberate the (S)-enantiomer.
-
Subsequent acidification and extraction yield the final product.
-
This resolution process can provide this compound with a yield of approximately 16.7%.[3]
-
Asymmetric Synthesis
Direct asymmetric synthesis offers an alternative route to the enantiomerically pure product, avoiding the need for resolution.
Conceptual Experimental Workflow: Asymmetric Cyclopropanation [3][4]
-
Catalyst Preparation: A chiral iron carbene complex is prepared from a suitable chiral ligand.
-
Asymmetric Cyclopropanation: Isobutene is reacted with the chiral iron carbene complex. This reaction introduces the cyclopropane ring with a high degree of enantioselectivity.
-
Oxidative Cleavage: The resulting chiral cyclopropane derivative is subjected to exhaustive ozonolysis or other oxidative cleavage methods to yield this compound.
-
This method has been reported to achieve yields of up to 72% with an enantiomeric excess (ee) of 92%.[4]
-
Enzymatic Resolution
Biocatalytic methods provide a green and highly selective alternative for obtaining the desired enantiomer.
Experimental Protocol: Enzymatic Resolution of Ethyl 2,2-Dimethylcyclopropane Carboxylate [2][5]
-
Reaction Setup:
-
A phosphate buffer solution (1 M, pH 7.2) is prepared, containing 15% (v/v) N,N-dimethylformamide (DMF) to enhance substrate solubility.
-
Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) is added to the buffer to a final concentration of 65 mmol/L.
-
The immobilized lipase, Novozym 435, is added to the mixture at a concentration of 16 g/L.
-
-
Enzymatic Hydrolysis:
-
The reaction mixture is incubated at 30°C with agitation (e.g., 200 rpm) for approximately 56 hours.
-
The lipase selectively hydrolyzes the (S)-ester to this compound.
-
-
Work-up and Isolation:
-
After the reaction, the enzyme is removed by filtration.
-
The aqueous phase is acidified, and the product, this compound, is extracted with an organic solvent.
-
The unreacted (R)-ester remains in the organic phase and can be separated.
-
This enzymatic resolution can achieve a yield of up to 49.0% with an enantiomeric excess of 98.7%.[5]
-
Application in Pharmaceutical Synthesis: The Case of Cilastatin
This compound is a key chiral intermediate in the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor. Cilastatin is co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[1][3]
The synthesis of Cilastatin involves the coupling of (S)-2,2-dimethylcyclopropanecarboxamide (derived from the carboxylic acid) with another key intermediate, ethyl 7-chloro-2-oxoheptanoate.[6]
Experimental Protocol: Synthesis of (S)-2,2-Dimethylcyclopropanecarboxamide [4]
-
Acid Chloride Formation: this compound (114g) is dissolved in dichloromethane (500g) with a catalytic amount of DMF (1.0g). Thionyl chloride (125g) is added slowly, and the mixture is refluxed at 40°C for 5 hours.
-
Ammonolysis: The resulting acid chloride solution is then reacted with ammonia to form (S)-2,2-dimethylcyclopropanecarboxamide.
Summary of Synthetic Routes and Yields
The following table summarizes the quantitative data for the different synthetic approaches to this compound.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Synthesis of Racemic Acid & Resolution | 2-Methylbutenoic Acid | Zn/CuCl, CH₂Br₂, L-Carnitine Oxalate | 16.7 (for S-enantiomer) | Not Reported | [3] |
| Asymmetric Synthesis | Isobutene | Chiral Iron Carbene Complex | up to 72 | 92 | [4] |
| Enzymatic Resolution | Racemic Ethyl-2,2-dimethylcyclopropane carboxylate | Novozym 435, DMF | 49.0 | 98.7 | [5] |
| Multi-step Synthesis & Resolution | Glycine Ethyl Ester Hydrochloride | L-(-)-Menthol | >17 (overall for amide) | >98 (for amide) | [4] |
Visualizing the Synthetic Workflows
To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the synthesis of racemic 2,2-dimethylcyclopropanecarboxylic acid and its subsequent chiral resolution.
References
- 1. The Synthesis of Cilastatin Sodium - Master's thesis - Dissertation [dissertationtopic.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Process For Preparation Of Cilastatin Acid [quickcompany.in]
The Genesis of a Strained Ring: A Technical Guide to the Discovery and Synthetic History of Cyclopropanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanecarboxylic acids and their derivatives are pivotal structural motifs in organic synthesis, lending unique conformational rigidity and metabolic stability to a wide array of molecules, including pharmaceuticals and agrochemicals. The inherent ring strain of the cyclopropane moiety imparts distinct reactivity, making it a valuable building block for complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical development of cyclopropanecarboxylic acids in synthesis, offering detailed experimental protocols for key transformations and quantitative data for comparative analysis.
Historical Overview: From Accidental Discovery to Synthetic Staple
The story of cyclopropanecarboxylic acids is intrinsically linked to the initial synthesis of the parent cyclopropane ring. In 1882, Austrian chemist August Freund was the first to synthesize cyclopropane. This foundational discovery paved the way for the exploration of functionalized cyclopropane derivatives.
A pivotal moment in the history of cyclopropanecarboxylic acids arrived in 1885 with the work of William Henry Perkin Jr.[1] His research on the formation of closed carbon chains led to the first synthesis of a cyclopropanecarboxylic acid derivative, specifically cyclopropane-1,1-dicarboxylic acid.[1] This was achieved through the reaction of the sodium salt of malonic ester with 1,2-dibromoethane. This early work laid the groundwork for subsequent investigations into the synthesis and reactivity of this important class of compounds.
Over the following decades, a variety of synthetic methods were developed, each with its own advantages and limitations. These methods can be broadly categorized into classical and modern approaches, reflecting the evolution of synthetic organic chemistry.
Historical Development of Cyclopropanecarboxylic Acid Synthesis
Caption: Timeline of key discoveries in cyclopropane and cyclopropanecarboxylic acid synthesis.
Key Synthetic Methodologies
Perkin's Synthesis of Cyclopropane-1,1-dicarboxylic Acid (1885)
William Henry Perkin Jr.'s pioneering work involved the reaction of sodiomalonic ester with 1,2-dibromoethane. This reaction proceeds via a double nucleophilic substitution to form the cyclopropane ring. The resulting diethyl cyclopropane-1,1-dicarboxylate can then be hydrolyzed to the corresponding dicarboxylic acid, which can be further decarboxylated to yield cyclopropanecarboxylic acid.
Reaction Pathway for Perkin's Synthesis
Caption: Perkin's synthesis of cyclopropanecarboxylic acid from diethyl malonate.
Synthesis via Hydrolysis of Cyclopropyl Cyanide
A widely utilized and reliable method for the preparation of cyclopropanecarboxylic acid is the hydrolysis of cyclopropyl cyanide. The cyanide itself is typically synthesized from γ-chlorobutyronitrile through an intramolecular cyclization promoted by a strong base.
Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile
-
Part A: Cyclopropyl Cyanide Synthesis
-
In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer and two large condensers, place 150 g (3.75 moles) of powdered sodium hydroxide.
-
Add 103.5 g (1 mole) of γ-chlorobutyronitrile to the flask.
-
Mix the contents thoroughly by shaking and then heat the mixture on a steam bath. A vigorous reaction will occur.
-
After one hour of heating, the water formed will have hydrolyzed some of the cyclopropyl cyanide, and little liquid will be apparent.
-
-
Part B: Hydrolysis to Cyclopropanecarboxylic Acid
-
To the crude cyclopropyl cyanide mixture, begin the dropwise addition of water. Add 15-20 ml of water initially, followed by portions of 60-75 ml at 10-15 minute intervals until a total of 500 ml has been added.
-
Heat the mixture for an additional 1.5 hours with occasional stirring, by which time the oily layer should have disappeared.
-
Cool the reaction mixture in an ice bath and acidify with a solution of 200 g of concentrated sulfuric acid in 300 g of cracked ice.
-
Separate the resulting thick floating layer of cyclopropanecarboxylic acid and extract the cold aqueous solution once with 1 liter of ether.
-
Combine the crude acid and the ether extract, dry over anhydrous sodium sulfate, and remove the ether by distillation.
-
Distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid.
-
| Parameter | Value | Reference |
| Yield | 74-79% | [2] |
| Boiling Point | 94–95°C / 26 mm Hg | [2] |
The Simmons-Smith Reaction
The Simmons-Smith reaction, discovered in 1958, is a cornerstone of cyclopropane synthesis.[3][4] It involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple.[3][4] For the synthesis of cyclopropanecarboxylic acid, an α,β-unsaturated ester like ethyl acrylate can be used as the starting material, followed by hydrolysis of the resulting cyclopropyl ester.
Experimental Workflow: Simmons-Smith Synthesis
Caption: Workflow for the synthesis of cyclopropanecarboxylic acid via the Simmons-Smith reaction.
The Kulinkovich Reaction and Subsequent Oxidation
The Kulinkovich reaction, reported in 1989, provides a route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5] These cyclopropanols can then be oxidized to the corresponding cyclopropanecarboxylic acids using standard oxidizing agents such as chromic acid or potassium permanganate.[6][7]
Experimental Protocol: Two-Step Synthesis via Kulinkovich Reaction
-
Part A: Kulinkovich Reaction for 1-Substituted Cyclopropanol
-
To a solution of the starting ester (e.g., methyl acetate) in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere, add titanium(IV) isopropoxide.
-
Cool the mixture to 0°C and add a solution of a Grignard reagent (e.g., ethylmagnesium bromide) in THF dropwise.
-
Allow the reaction to proceed at room temperature until completion, typically monitored by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyclopropanol by flash column chromatography.
-
-
Part B: Oxidation to Cyclopropanecarboxylic Acid
-
Dissolve the purified cyclopropanol in a suitable solvent such as acetone.
-
Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.
-
Stir the reaction for several hours at room temperature.
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyclopropanecarboxylic acid.
-
Further purification can be achieved by distillation or recrystallization.
-
| Reaction Step | Reagents | Typical Yield |
| Kulinkovich Reaction | Ester, Grignard Reagent, Ti(Oi-Pr)₄ | 70-90% |
| Jones Oxidation | Cyclopropanol, CrO₃/H₂SO₄ | 80-95% |
Modern Synthetic Approaches
Recent advancements in organic synthesis have introduced novel and efficient methods for the preparation of cyclopropanecarboxylic acids. These include photoredox catalysis, electrosynthesis, and transition metal-catalyzed cyclopropanation reactions.[8] These methods often offer milder reaction conditions, higher functional group tolerance, and improved stereoselectivity compared to classical approaches. For instance, a samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids has been developed, which proceeds with complete stereospecificity.[8]
Conclusion
The journey of cyclopropanecarboxylic acids in synthesis, from Perkin's foundational work to the sophisticated catalytic methods of today, highlights the enduring importance of this strained carbocycle. The methodologies presented in this guide offer a range of options for the synthesis of these valuable building blocks, each with its own set of advantages. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the efficient and innovative construction of novel molecular entities with potential therapeutic applications. The continued development of new synthetic strategies promises to further expand the accessibility and utility of cyclopropanecarboxylic acids in the future.
References
- 1. Recent Advances in the Chemistry of Doubly Activated Cyclopropanes: Synthesis and Reactivity [ouci.dntb.gov.ua]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. youtube.com [youtube.com]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. askfilo.com [askfilo.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-2,2-Dimethylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2,2-dimethylcyclopropanecarboxylic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, notably as a precursor for Cilastatin.[1] Three primary methodologies are presented: enzymatic kinetic resolution, asymmetric cyclopropanation, and chemical chiral resolution.
Logical Workflow of Synthetic Strategies
Caption: Overall workflow for the enantioselective synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the different enantioselective synthesis methods, allowing for a direct comparison of their efficacy.
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) |
| Enzymatic Kinetic Resolution | Novozyme 435 (immobilized Candida antarctica lipase B) | Racemic ethyl 2,2-dimethylcyclopropanecarboxylate | 45.6 | 99.2 |
| Asymmetric Cyclopropanation | Chiral Iron Carbene Complex | 2-Methylpropene | - | up to 92 |
| Chiral Resolution | L-carnitine oxalate | Racemic 2,2-dimethylcyclopropanecarboxylic acid | 16.7 | >95.6 |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate
This protocol details the enantioselective hydrolysis of the racemic ester to yield this compound using the immobilized lipase Novozyme 435. This method is highly selective and proceeds under mild conditions.
Materials:
-
Racemic ethyl 2,2-dimethylcyclopropanecarboxylate
-
Novozyme 435 (immobilized Candida antarctica lipase B)
-
Potassium phosphate buffer (pH 7.2)
-
Suitable organic solvent (e.g., toluene)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup:
-
Prepare a potassium phosphate buffer solution (e.g., 0.1 M) and adjust the pH to 7.2.
-
In a temperature-controlled reaction vessel, add the racemic ethyl 2,2-dimethylcyclopropanecarboxylate to the buffer to a final concentration of 65 mmol/L.
-
Add Novozyme 435 to the mixture to a final concentration of 16 g/L.
-
-
Incubation:
-
Stir the reaction mixture at a constant temperature of 30°C.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the acid and the remaining ester using chiral HPLC or GC. The reaction is typically run for approximately 64 hours to reach about 50% conversion.
-
-
Work-up and Isolation:
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and potentially reused.
-
Transfer the aqueous filtrate to a separatory funnel.
-
Acidify the aqueous solution to a pH of approximately 2 with hydrochloric acid.
-
Extract the this compound with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Asymmetric Cyclopropanation followed by Ozonolysis
This protocol describes the direct asymmetric synthesis of the cyclopropane ring using a chiral catalyst, followed by oxidative cleavage to the carboxylic acid. This method offers a more direct route to the final product.
Part A: Asymmetric Cyclopropanation
Materials:
-
2-Methylpropene (isobutylene)
-
Chiral iron carbene complex (e.g., a complex with a chiral phosphine ligand)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup:
-
In a flame-dried, inert gas-flushed reaction vessel, dissolve the chiral iron carbene complex in anhydrous DCM.
-
Cool the solution to the optimal temperature for the specific catalyst (this can range from -78°C to room temperature).
-
Introduce a controlled amount of 2-methylpropene into the reaction vessel. This can be done by bubbling the gas through the solution or by using a pre-cooled condensed solution of the alkene.
-
-
Reaction:
-
Stir the reaction mixture under an inert atmosphere for the time required for complete conversion (monitor by TLC or GC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a small amount of methanol).
-
Allow the mixture to warm to room temperature.
-
The solvent is removed under reduced pressure, and the crude cyclopropyl product is purified by column chromatography.
-
Part B: Ozonolysis
Materials:
-
The chiral cyclopropane product from Part A
-
Ozone (O₃) generated by an ozone generator
-
Dichloromethane (DCM) or methanol as solvent
-
Oxidizing agent for work-up (e.g., hydrogen peroxide, H₂O₂)
-
Formic acid (optional, for work-up)
Procedure:
-
Ozonolysis Reaction:
-
Dissolve the purified cyclopropane product in a suitable solvent (e.g., DCM or methanol) in a flask equipped with a gas inlet tube and an outlet connected to a trap.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
-
Oxidative Work-up:
-
To the cold solution, slowly add an oxidizing agent such as hydrogen peroxide. Formic acid may also be added to facilitate the oxidation.
-
Allow the reaction mixture to warm to room temperature and stir until the ozonide is completely decomposed (monitor by TLC).
-
-
Isolation and Purification:
-
Perform an aqueous work-up to separate the product. This may involve adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to destroy any remaining peroxides, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Protocol 3: Chiral Resolution with L-carnitine oxalate
This protocol involves the formation of diastereomeric salts of the racemic acid with a chiral resolving agent, followed by separation and hydrolysis to obtain the desired enantiomer.
Materials:
-
Racemic 2,2-dimethylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
L-carnitine oxalate
-
A suitable solvent for crystallization (e.g., ethanol, isopropanol)
-
Aqueous base (e.g., sodium hydroxide)
-
Aqueous acid (e.g., hydrochloric acid)
Procedure:
-
Formation of the Acid Chloride:
-
In a flame-dried, inert gas-flushed flask, dissolve the racemic 2,2-dimethylcyclopropanecarboxylic acid in an anhydrous solvent.
-
Add a catalytic amount of DMF (N,N-dimethylformamide).
-
Slowly add thionyl chloride or oxalyl chloride and stir the mixture at room temperature or with gentle heating until the conversion to the acid chloride is complete (monitor by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by GC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Diastereomeric Salt Formation:
-
Dissolve the crude acid chloride in an anhydrous solvent.
-
In a separate flask, prepare a solution or suspension of L-carnitine oxalate in a suitable solvent.
-
Slowly add the acid chloride solution to the L-carnitine oxalate mixture.
-
Stir the reaction mixture to allow for the formation of the diastereomeric amide salts.
-
-
Fractional Crystallization:
-
The diastereomeric salts will have different solubilities. Induce crystallization by cooling the solution or by slow evaporation of the solvent.
-
Collect the less soluble diastereomeric salt by filtration. The desired diastereomer may be in the filtrate or the solid, which may require optimization of the crystallization solvent and conditions.
-
The collected crystals can be recrystallized to improve diastereomeric purity.
-
-
Hydrolysis and Isolation:
-
Treat the isolated diastereomeric salt with an aqueous base (e.g., NaOH) to hydrolyze the amide bond and liberate the this compound and the chiral auxiliary.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched acid.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
-
Purification:
-
Purify the this compound by recrystallization or chromatography.
-
References
Application Notes and Protocols: Asymmetric Hydrolysis of Cyclopropane Esters using Novozyme 435
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Novozyme 435, an immobilized Candida antarctica lipase B, in the asymmetric hydrolysis of cyclopropane esters. This enzymatic method offers a green and efficient pathway to produce enantiomerically enriched cyclopropane carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.
Introduction
Cyclopropane rings are key structural motifs in a variety of biologically active molecules. The stereochemistry of these compounds is often crucial for their therapeutic efficacy. Novozyme 435 has emerged as a robust and highly selective biocatalyst for the kinetic resolution of racemic cyclopropane esters, providing access to optically pure isomers. This document outlines the general principles, experimental data, and detailed protocols for performing these resolutions.
Data Presentation
The enantioselective performance of Novozyme 435 in the hydrolysis of various esters is summarized below. While specific data for a wide range of cyclopropane esters is limited in publicly available literature, the following tables provide insights into the catalyst's efficiency under different conditions.
Table 1: Asymmetric Hydrolysis of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)
| Substrate | Product | Enzyme Modification | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Reaction Time (h) | Reference |
| rac-DMCPE | (S)-(+)-DMCPA | None | - | >90 | - | [1] |
| rac-DMCPE | (S)-(+)-DMCPA | Glutaraldehyde-modified | - | >99 | 52 | [1] |
Table 2: General Performance of Novozyme 435 in Asymmetric Hydrolysis of Other Esters
| Substrate | Product | Solvent/Medium | Temperature (°C) | pH | Enantiomeric Excess (e.e.) (%) | Reference |
| Dimethyl-3-phenylglutarate | R-monoester | Phosphate buffer | 30 | 7 | 76 | [2][3] |
| Dimethyl-3-phenylglutarate | R-monoester | ChCl:urea/phosphate buffer (50% v/v) | 30 | 7 | 88 | [2][3] |
| Dimethyl-3-phenylglutarate | R-monoester | ChCl:urea/phosphate buffer (50% v/v) at high substrate conc. | 30 | 7 | 99 | [2][3][4] |
| Enol ester of 2-pentylcyclopentanone | (R)-2-pentylcyclopentanone | - | 30 | 6.5 | 81.06 | [5][6] |
| N-methyl-5-acetoxyhexadecanamide | δ-hexadecalactone | - | - | - | >90 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the asymmetric hydrolysis of esters using Novozyme 435. Protocol 1 is specifically adapted for cyclopropane esters based on available data, while Protocol 2 provides a more general procedure.
Protocol 1: Asymmetric Hydrolysis of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)
This protocol is based on the findings for the hydrolysis of DMCPE, which can be adapted for other similar cyclopropane esters.[1]
Materials:
-
Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)
-
Novozyme 435 (or glutaraldehyde-modified Novozyme 435 for improved performance)
-
Potassium phosphate buffer (1.0 M, pH 7.6)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature control and agitation (e.g., shaking incubator)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup:
-
To a suitable reaction vessel, add 10 mL of 1.0 M potassium phosphate buffer (pH 7.6).
-
Add 90 mg of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE).
-
Add 160 mg of Novozyme 435 (or glutaraldehyde-modified enzyme).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with agitation at 200 rpm.
-
Monitor the reaction progress by periodically taking samples and analyzing for conversion and enantiomeric excess of the product, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid (DMCPA). The reaction can be run for approximately 52 hours to achieve high e.e.[1]
-
-
Work-up and Product Isolation:
-
After the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous phase to pH 2-3 with a suitable acid (e.g., 1 M HCl).
-
Extract the product, (S)-(+)-DMCPA, with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Determine the enantiomeric excess of the product and the remaining substrate by chiral HPLC or GC analysis.
-
Protocol 2: General Asymmetric Hydrolysis of a Hydrophobic Ester
This protocol is a general guideline and can be used as a starting point for the optimization of the hydrolysis of other cyclopropane esters.[2][3][4]
Materials:
-
Racemic cyclopropane ester
-
Novozyme 435
-
Sodium phosphate buffer (25 mM, pH 7.0)
-
(Optional) Deep eutectic solvent (DES) such as Choline Chloride:Urea (1:2 molar ratio)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature control and agitation
Procedure:
-
Reaction Medium Preparation (choose one):
-
Reaction Setup:
-
Reaction Conditions:
-
Incubate the mixture at 30°C with agitation (e.g., 170 rpm).[4]
-
Monitor the reaction progress over time.
-
-
Work-up and Product Isolation:
-
Filter to remove the immobilized enzyme.
-
Acidify the filtrate to protonate the carboxylic acid product.
-
Extract the product and remaining substrate with an appropriate organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Analysis:
-
Analyze the conversion and enantiomeric excess of the product and unreacted substrate using chiral chromatography.
-
Visualizations
Experimental Workflow for Asymmetric Hydrolysis
Caption: Workflow for Novozyme 435 catalyzed asymmetric hydrolysis.
Simplified Ping-Pong Bi-Bi Mechanism for Hydrolysis
Caption: Simplified Ping-Pong Bi-Bi mechanism for ester hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination of Novozym 435-catalyzed enantioselective hydrolysis and amidation for the preparation of optically active δ-hexadecalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of (S)-2,2-Dimethylcyclopropanecarboxylic Acid via Derivatization
Introduction
(S)-2,2-Dimethylcyclopropanecarboxylic acid is a key chiral building block in the synthesis of various pharmaceuticals. Accurate and sensitive quantification of this non-chromophoric carboxylic acid is crucial for process monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, the lack of a UV-absorbing or fluorescent moiety in the molecule necessitates a derivatization step to enable sensitive detection.
This document provides detailed application notes and protocols for two primary HPLC-based methods for the analysis of this compound:
-
Fluorescent Derivatization for Sensitive Quantification: This method involves pre-column derivatization to attach a fluorescent tag to the carboxylic acid, allowing for highly sensitive detection by a fluorescence detector (FLD).
-
Chiral Derivatization for Enantiomeric Purity Determination: This method utilizes a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column to determine the enantiomeric purity of the sample.
These protocols are intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for this important chiral intermediate.
Method 1: Sensitive Quantification using Fluorescent Derivatization
This method is ideal for trace-level quantification of this compound in various matrices. The protocol is based on derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), a widely used fluorescent labeling agent for carboxylic acids.[1]
Principle
The carboxylic acid is deprotonated by a weak base, and the resulting carboxylate anion acts as a nucleophile, reacting with the electrophilic bromomethyl group of Br-Mmc to form a highly fluorescent ester. The reaction is often facilitated by a phase-transfer catalyst or a crown ether to enhance the reactivity of the carboxylate in an organic solvent.
Experimental Workflow
References
Application Notes and Protocols for Large-Scale Production of (S)-2,2-Dimethylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,2-Dimethylcyclopropanecarboxylic acid is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the dehydropeptidase-I inhibitor Cilastatin, which is co-administered with the antibiotic imipenem. The growing demand for such therapeutics has spurred the development of efficient and scalable methods for the production of this enantiopure intermediate. This document provides detailed application notes and protocols for three prominent large-scale production methods: biocatalytic kinetic resolution using immobilized lipase (Novozym 435), biocatalytic kinetic resolution with a recombinant R-amidase, and classical chemical resolution via diastereomeric crystallization using L-(-)-menthol.
Method 1: Biocatalytic Kinetic Resolution with Immobilized Lipase (Novozym 435)
This method utilizes the high enantioselectivity of Candida antarctica lipase B (immobilized as Novozym 435) to selectively hydrolyze the (S)-enantiomer of a racemic mixture of ethyl 2,2-dimethylcyclopropanecarboxylate. This process yields the desired (S)-acid and unreacted (R)-ester, which can be separated.
Data Presentation
| Parameter | Value | Reference |
| Substrate | Racemic ethyl-2,2-dimethylcyclopropanecarboxylate | [1] |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [1] |
| Substrate Concentration | 65 mmol/L | [1] |
| Enzyme Loading | 16 g/L | [1] |
| Medium | 1.0 mol/L Potassium Phosphate Buffer | [2] |
| pH | 7.6 | [2] |
| Temperature | 30°C | [1][2] |
| Reaction Time | 52-64 hours | [1][2] |
| Yield of (S)-acid | ~45-49% | [1] |
| Enantiomeric Excess (ee) of (S)-acid | >99% | [1] |
Experimental Protocol
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare a 1.0 mol/L potassium phosphate buffer and adjust the pH to 7.6.
-
Add racemic ethyl-2,2-dimethylcyclopropanecarboxylate to the buffer to a final concentration of 65 mmol/L.
-
Add Novozym 435 to the mixture to a final concentration of 16 g/L.
-
-
Reaction Execution:
-
Maintain the reaction mixture at 30°C with constant agitation (e.g., 200 rpm) to ensure proper mixing and suspension of the immobilized enzyme.[2]
-
Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the product using a suitable chiral chromatography method.
-
Continue the reaction for 52-64 hours, or until approximately 50% conversion is reached.[1][2]
-
-
Work-up and Purification:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
-
Acidify the aqueous solution to a pH of approximately 2-3 using a suitable acid (e.g., HCl).
-
Extract the this compound with an organic solvent (e.g., ethyl acetate).
-
The unreacted (R)-ethyl-2,2-dimethylcyclopropanecarboxylate will remain in the organic phase and can be recovered.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-acid.
-
Further purification can be achieved by crystallization or chromatography.
-
Workflow Diagram
Caption: Workflow for the biocatalytic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate.
Method 2: Industrial Biocatalytic Resolution with Recombinant R-Amidase
This industrial-scale process employs a recombinant E. coli expressing a stereoselective R-amidase from Delftia tsuruhatensis. The enzyme selectively hydrolyzes the (R)-enantiomer of racemic 2,2-dimethylcyclopropanecarboxamide, leaving the desired (S)-enantiomer unreacted. The resulting (S)-amide can then be hydrolyzed to the (S)-acid in a subsequent step.
Data Presentation
| Parameter | Value | Reference |
| Fermentation | ||
| Microorganism | Recombinant E. coli BL21(DE3) | [3] |
| Fermentor Volume | 100 L | [3] |
| Medium | 2x YT | [3] |
| Induction | 1 mM IPTG | [3] |
| Amidase Activity | 5255 U/L | [3] |
| Biotransformation | ||
| Substrate | Racemic 2,2-dimethylcyclopropanecarboxamide (R,S-DMCPCA) | [3] |
| Substrate Concentration | 6% (w/v) | [3] |
| Biocatalyst | Cell-free extract of recombinant E. coli | [3] |
| Reactor Volume | 15,000 L | [3] |
| Temperature | 35°C | [3] |
| Reaction Time | 18 hours | [3] |
| Product Isolation | ||
| Yield of (S)-DMCPCA | 34.2% (overall) | [3] |
| Enantiomeric Excess (ee) of (S)-DMCPCA | 99.32% | [3] |
Experimental Protocol
-
Fermentation and Enzyme Preparation:
-
Cultivate the recombinant E. coli strain in a 100-L fermentor containing 60 L of 2x YT medium.[3]
-
Induce the expression of the R-amidase with 1 mM IPTG when the culture reaches the appropriate optical density.[3]
-
After a 3-hour induction period, harvest the cells by centrifugation.[3]
-
Resuspend the cell paste in water and lyse the cells using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation to obtain the cell-free extract containing the R-amidase.
-
-
Biotransformation:
-
In a 15,000-L reactor, prepare a 6% (w/v) solution of racemic 2,2-dimethylcyclopropanecarboxamide in water.
-
Add the prepared cell-free extract to the reactor.
-
Maintain the reaction at 35°C with agitation for 18 hours.[3]
-
Monitor the reaction for the conversion of the (R)-amide to the (R)-acid.
-
-
Purification of (S)-2,2-dimethylcyclopropanecarboxamide:
-
Following the biotransformation, pass the reaction mixture through a column packed with adsorption resin (e.g., HZ801).
-
The (R)-acid will not be adsorbed and will flow through the column.
-
The desired (S)-amide will be adsorbed onto the resin.
-
Wash the resin with water to remove any remaining impurities.
-
Elute the (S)-amide from the resin using 80% (v/v) acetone.[3]
-
Concentrate the eluate and crystallize the (S)-2,2-dimethylcyclopropanecarboxamide.
-
-
Hydrolysis to this compound:
-
Hydrolyze the purified (S)-amide to the corresponding (S)-acid using standard chemical methods (e.g., acid or base hydrolysis).
-
Workflow Diagram
Caption: Industrial workflow for the production of (S)-2,2-dimethylcyclopropanecarboxamide.
Method 3: Chemical Resolution with L-(-)-Menthol
This classical chemical resolution method involves the esterification of racemic 2,2-dimethylcyclopropanecarboxylic acid with the chiral auxiliary L-(-)-menthol to form a mixture of diastereomeric esters. These diastereomers can be separated based on their different physical properties, typically by fractional crystallization or preparative chromatography. Subsequent hydrolysis of the desired diastereomer yields the enantiopure (S)-acid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Racemic 2,2-dimethylcyclopropanecarboxylic acid | [4][5] |
| Chiral Auxiliary | L-(-)-Menthol | [4][5] |
| Esterification Agent | e.g., Thionyl chloride followed by addition of menthol, or MNBA | [4][5] |
| Separation Method | Preparative HPLC (e.g., CHIRALFLASH IC column) | [5] |
| Hydrolysis | Alkaline hydrolysis (e.g., NaOH or KOH) | [6] |
| Overall Yield | >17% (for the synthesis of the corresponding amide) | [7] |
| Enantiomeric Excess (ee) | >98% (for the synthesis of the corresponding amide) | [7] |
Experimental Protocol
-
Esterification:
-
Convert racemic 2,2-dimethylcyclopropanecarboxylic acid to its acid chloride by reacting with thionyl chloride in an inert solvent.
-
In a separate flask, dissolve L-(-)-menthol in a suitable solvent (e.g., toluene) with a base (e.g., pyridine).
-
Slowly add the acid chloride solution to the menthol solution at a controlled temperature.
-
Stir the reaction mixture until the esterification is complete (monitor by TLC or GC).
-
Work up the reaction by washing with aqueous acid and brine, drying the organic layer, and concentrating to obtain the crude mixture of diastereomeric menthyl esters.
-
-
Separation of Diastereomers:
-
By Preparative HPLC:
-
Dissolve the diastereomeric ester mixture in the mobile phase.
-
Inject the solution onto a suitable preparative chiral column (e.g., CHIRALFLASH IC).[5]
-
Elute with an appropriate solvent system (e.g., ethanol/hexane).[5]
-
Collect the fractions corresponding to the individual diastereomers.
-
Combine the fractions of the desired diastereomer and evaporate the solvent.
-
-
-
Hydrolysis:
-
Dissolve the purified diastereomeric ester in a mixture of an alcohol (e.g., methanol) and water.
-
Add an excess of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.[6]
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3.
-
Extract the this compound with an organic solvent.
-
Dry the organic extract and concentrate to yield the enantiopure acid.
-
Logical Relationship Diagram
Caption: Logical flow for the chemical resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids Using L-(-)-Menthol
Introduction
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the fields of pharmaceutical development, fine chemical synthesis, and materials science. Different enantiomers of a chiral molecule can exhibit distinct biological activities, pharmacological effects, and toxicological profiles. L-(-)-menthol, a naturally occurring and readily available chiral alcohol, serves as an effective and economical chiral resolving agent for racemic carboxylic acids.
The underlying principle of this resolution method involves the conversion of the racemic carboxylic acid into a mixture of diastereomeric esters through esterification with the optically pure L-(-)-menthol. These resulting diastereomers possess different physical and chemical properties, which allows for their separation using standard laboratory techniques such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomeric esters yields the desired enantiomerically pure carboxylic acids and allows for the recovery of the L-(-)-menthol auxiliary, making this a versatile and widely applicable method.[1][2][3][4]
Core Principle
The chiral resolution process using L-(-)-menthol can be summarized in three key steps:
-
Diastereomeric Ester Formation: The racemic carboxylic acid is reacted with L-(-)-menthol to form a mixture of two diastereomeric esters.
-
Diastereomer Separation: The diastereomeric esters are separated based on their differing physical properties, most commonly by preparative chromatography.
-
Hydrolysis and Recovery: The separated diastereomers are individually hydrolyzed to yield the enantiomerically pure carboxylic acids and recover the L-(-)-menthol chiral auxiliary.
Experimental Protocols
The following protocols provide a detailed methodology for the chiral resolution of a generic racemic carboxylic acid using L-(-)-menthol as a chiral resolving agent.
Protocol 1: Esterification of Racemic Carboxylic Acid with L-(-)-Menthol
This protocol details the formation of diastereomeric menthyl esters from a racemic carboxylic acid. The use of 2-methyl-6-nitrobenzoic anhydride (MNBA) is a common and effective method for this esterification.[1][5]
Materials:
-
Racemic carboxylic acid
-
L-(-)-Menthol (1.2 equivalents)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents)[1]
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.5 equivalents)[1]
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent), L-(-)-menthol (1.2 equivalents), and MNBA (1.5 equivalents) in anhydrous dichloromethane.
-
To this stirred solution, add DMAP (0.1 - 0.5 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of diastereomeric esters.
-
The crude product can be purified by silica gel column chromatography to remove any unreacted starting materials and byproducts.
Protocol 2: Separation of Diastereomeric Esters by Preparative HPLC
This protocol describes the separation of the diastereomeric menthyl esters using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude mixture of diastereomeric esters
-
HPLC-grade solvents (e.g., ethanol, hexane)
-
Preparative HPLC system with a suitable chiral stationary phase column (e.g., CHIRALPAK IC, CHIRALFLASH IC)[5][6]
-
Analytical HPLC for fraction analysis
Procedure:
-
Develop an analytical HPLC method to achieve baseline separation of the two diastereomers. The mobile phase composition and flow rate should be optimized.
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to each of the separated diastereomer peaks.
-
Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure to yield the isolated, diastereomerically pure esters.
Protocol 3: Hydrolysis of Diastereomeric Esters
This protocol outlines the cleavage of the ester bond to yield the enantiomerically pure carboxylic acid and recover the L-(-)-menthol. Basic hydrolysis is a commonly employed method.[1][2]
Materials:
-
Isolated diastereomeric ester
-
Methanol
-
Aqueous base (e.g., 1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH))
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the isolated diastereomeric ester in a mixture of methanol and the aqueous base solution.
-
Stir the solution at room temperature or with gentle heating to facilitate the hydrolysis of the ester bond. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the liberated L-(-)-menthol. The chiral auxiliary can be recovered from this organic phase.[2][3]
-
Cool the remaining aqueous layer in an ice bath and acidify it by the slow addition of 1 M HCl until the pH is acidic (e.g., pH 2-3).[2]
-
The enantiomerically pure carboxylic acid may precipitate upon acidification. If so, collect the solid by filtration.
-
If the carboxylic acid does not precipitate, extract the acidified aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the enantiomerically pure carboxylic acid.
Data Presentation
The following tables summarize quantitative data from the literature on the chiral resolution of specific carboxylic acids using L-(-)-menthol.
Table 1: Esterification and Separation Yields
| Racemic Carboxylic Acid | Esterification Conditions | Diastereomer 1 Yield | Diastereomer 2 Yield | Total Yield | Reference |
|---|---|---|---|---|---|
| (rac)-7 (MC-27 precursor) | MNBA, DMAP, DCM | 45.3% (2S-isomer) | 44.4% (2R-isomer) | 89.7% | [5] |
| (rac)-19 (TKM-38 precursor) | MNBA, DMAP, DCM | 45.1% (2S-isomer from a 53:46 ratio) | 42.3% (2R-isomer from a 53:46 ratio) | 85% (combined diastereomers) |[5] |
Table 2: HPLC Separation Conditions
| Diastereomeric Esters | Column | Mobile Phase | Flow Rate | Temperature | Detection | Retention Times (min) | Reference |
|---|---|---|---|---|---|---|---|
| 9 and 9 * (from (rac)-7) | CHIRALFLASH IC (30 x 100 mm) | EtOH/hexane 65:35 | 20 mL/min | 25 °C | 254 nm | 7.0 and 11.5 | [5] |
| 20 and 20 * (from (rac)-19) | CHIRALPAK IC (4.6 x 250 mm) | EtOH/hexane 1:19 | 1 mL/min | 40 °C | 254 nm | 9.6 and 11.8 |[5][6] |
Visualizations
The following diagrams illustrate the experimental workflow for the chiral resolution of a carboxylic acid using L-(-)-menthol.
Caption: Workflow for the chiral resolution of a carboxylic acid.
Caption: Logical relationship of the chiral resolution process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (S)-2,2-DMCPA Synthesis
Welcome to the technical support center for the synthesis of (S)-2,2-dimethylcyclopropanecarboxylic acid ((S)-2,2-DMCPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched (S)-2,2-DMCPA?
A1: The main approaches for the synthesis of (S)-2,2-DMCPA are:
-
Asymmetric Catalytic Cyclopropanation: This involves the reaction of a simple alkene, such as isobutene, with a carbene precursor in the presence of a chiral transition metal catalyst. Commonly used catalysts are based on cobalt, rhodium, or copper with chiral ligands.[1]
-
Enzymatic Resolution: This method typically involves the stereoselective hydrolysis of a racemic ester of 2,2-dimethylcyclopropanecarboxylic acid, such as the ethyl or methyl ester. Lipases are commonly employed enzymes for this purpose.
-
Chemical Resolution: This classic method involves the formation of diastereomeric salts by reacting racemic 2,2-DMCPA with a chiral resolving agent. The diastereomers are then separated by crystallization, followed by liberation of the desired enantiomer.
Q2: Which factors are most critical for achieving high enantioselectivity in asymmetric cyclopropanation?
A2: High enantioselectivity is primarily influenced by:
-
The Chiral Catalyst System: The choice of the metal (e.g., Co, Rh) and the structure of the chiral ligand are paramount. The ligand's steric and electronic properties create a chiral environment that directs the stereochemical outcome of the cyclopropanation.
-
Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity by reducing the energy available for non-selective reaction pathways.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and selectivity.
-
Substrate and Carbene Precursor: The structure of the alkene and the nature of the carbene precursor can also influence the stereochemical outcome.
Q3: What are the common challenges in the enzymatic resolution of (S)-2,2-DMCPA?
A3: Common challenges include:
-
Low Enzyme Activity or Stability: The chosen enzyme may exhibit low activity towards the substrate or may be unstable under the reaction conditions (e.g., pH, temperature, organic co-solvents).
-
Sub-optimal Reaction Conditions: Factors such as pH, temperature, buffer composition, and the presence of organic co-solvents need to be optimized for maximum enzyme performance and selectivity.
-
Product Inhibition: The product, (S)-2,2-DMCPA, or the unreacted (R)-enantiomer of the starting material may inhibit the enzyme, leading to a decrease in reaction rate over time.
-
Mass Transfer Limitations: In biphasic systems, the rate of transfer of the substrate from the organic phase to the aqueous phase where the enzyme is active can be a limiting factor.
Troubleshooting Guides
Guide 1: Asymmetric Catalytic Cyclopropanation
Issue: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Impure or Decomposed Catalyst/Ligand | Synthesize or procure a fresh batch of the chiral ligand and catalyst. Ensure rigorous purification and proper storage under an inert atmosphere. |
| Sub-optimal Reaction Temperature | Screen a range of lower temperatures. A temperature decrease of 10-20 °C can sometimes significantly improve enantioselectivity. |
| Inappropriate Solvent | Perform a solvent screen. Test a variety of aprotic solvents with different polarities (e.g., dichloromethane, toluene, diethyl ether, THF). Ensure the solvent is anhydrous. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. While higher loading might increase conversion, it can sometimes negatively impact enantioselectivity. A typical range to explore is 0.1 to 5 mol%. |
| Air or Moisture Contamination | Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and anhydrous solvents. |
Issue: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure all reagents and solvents are free of impurities that could poison the catalyst (e.g., sulfur or oxygen-containing compounds). Degas solvents before use. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. |
| Poor Substrate Purity | Purify the starting alkene and carbene precursor to remove any inhibitors or by-product forming impurities. |
| Sub-optimal Reagent Stoichiometry | Vary the stoichiometry of the alkene and carbene precursor to find the optimal ratio. |
Guide 2: Enzymatic Resolution
Issue: Low Conversion or Slow Reaction Rate
| Potential Cause | Troubleshooting Step |
| Sub-optimal pH | Determine the optimal pH for the lipase activity. This can be done by running the reaction in a series of buffers with different pH values. |
| Inappropriate Temperature | Screen a range of temperatures. While higher temperatures can increase the initial rate, they may also lead to enzyme denaturation over time. |
| Enzyme Inhibition | Consider in-situ product removal (ISPR) techniques or using a biphasic system to minimize product inhibition. |
| Insufficient Enzyme Loading | Increase the amount of enzyme used in the reaction. |
Issue: Low Enantiomeric Excess (ee) of the Product
| Potential Cause | Troubleshooting Step |
| Non-selective Enzyme | Screen different commercially available lipases to find one with higher enantioselectivity for your substrate. |
| Reaction Proceeding Beyond 50% Conversion | For a kinetic resolution, the maximum theoretical yield for one enantiomer is 50%. Pushing the reaction beyond this point will lead to a decrease in the enantiomeric excess of the remaining substrate and the product. Monitor the reaction closely and stop it at or near 50% conversion. |
| Presence of Organic Co-solvent | The choice and concentration of the organic co-solvent can affect the enzyme's enantioselectivity. Screen different solvents or reduce the co-solvent concentration. |
Data Presentation
Table 1: Optimization of Asymmetric Cyclopropanation for (S)-2,2-DMCPA Synthesis
| Catalyst System | Alkene | Carbene Precursor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (OIP)CoBr₂ | Isobutene | 2,2-Dichloropropane/Zn | Dichloromethane | 23 | 90 | 93 | [1] |
| Chiral Iron Carbene | 2-Methylpropene | - | - | - | - | up to 92 | |
| Rh₂(S-PTAD)₄ | Styrene | Ethyl diazoacetate | Dichloromethane | 25 | 85 | 98 |
Table 2: Optimization of Enzymatic Resolution for (S)-2,2-DMCPA Synthesis
| Enzyme | Substrate | Acyl Acceptor/Hydrolysis | Solvent/Buffer | Temp (°C) | Yield (%) | ee (%) | Reference |
| Novozyme 435 | Racemic ethyl-2,2-DMCPA | Hydrolysis | Phosphate buffer (pH 7.2) | 30 | 45.6 | 99.2 | |
| Lipase from Candida rugosa | Racemic methyl-2,2-DMCPA | Hydrolysis | Phosphate buffer (pH 7.0) | 35 | 42.1 | 95.0 |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Asymmetric Cyclopropanation
This protocol is a general guideline based on reported procedures for cobalt-catalyzed asymmetric cyclopropanation.
Materials:
-
Chiral Cobalt Catalyst (e.g., (OIP)CoBr₂)
-
Isobutene (or other suitable alkene)
-
2,2-Dichloropropane
-
Zinc dust (activated)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral cobalt catalyst (e.g., 1-5 mol%).
-
Add activated zinc dust (typically 2-3 equivalents relative to the dichloropropane).
-
Add anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., 23 °C).
-
Add the alkene (e.g., isobutene, can be bubbled through the solution or added as a condensed liquid).
-
Slowly add a solution of 2,2-dichloropropane in anhydrous DCM to the reaction mixture over several hours using a syringe pump.
-
Stir the reaction mixture at the specified temperature and monitor its progress by GC or LC-MS.
-
Upon completion, quench the reaction by filtering off the zinc dust.
-
The crude product can be purified by column chromatography on silica gel to afford this compound ester, which can then be hydrolyzed to the carboxylic acid.
Protocol 2: Enzymatic Resolution of Racemic 2,2-DMCPA Ester
This protocol is a general guideline for the enzymatic hydrolysis of a racemic ester of 2,2-DMCPA.
Materials:
-
Racemic ethyl-2,2-dimethylcyclopropanecarboxylate
-
Lipase (e.g., Novozyme 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic solvent (optional, for biphasic system, e.g., hexane)
-
Magnetic stirrer and temperature-controlled water bath
Procedure:
-
Prepare a phosphate buffer solution at the optimal pH for the chosen lipase.
-
In a temperature-controlled reaction vessel, add the phosphate buffer.
-
Add the racemic ethyl-2,2-dimethylcyclopropanecarboxylate. If using a biphasic system, dissolve the ester in the organic solvent first.
-
Add the lipase to the reaction mixture.
-
Stir the mixture at a constant temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC or GC.
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the aqueous and organic layers (if applicable).
-
Acidify the aqueous layer with HCl to protonate the carboxylic acid.
-
Extract the (S)-2,2-DMCPA from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low enantioselectivity in asymmetric cyclopropanation.
Caption: Experimental workflow for the enzymatic resolution of (S)-2,2-DMCPA.
References
Technical Support Center: Optimizing Cyclopropanation with Dibromomethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize yields during cyclopropanation reactions using dibromomethane.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges you may encounter during your cyclopropanation experiments.
Issue 1: Low Yield of the Desired Cyclopropane Product
A low or nonexistent yield of the cyclopropanated product is a frequent challenge. The underlying cause often relates to the activity of the reagents or the reaction conditions.
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | The activity of the zinc reagent is crucial for the reaction's success. Ensure the zinc-copper couple is freshly prepared and properly activated.[1] Consider using ultrasound to enhance the activation process.[1] |
| Poor Quality Dibromomethane | Use high-purity, freshly distilled dibromomethane to avoid impurities that can inhibit the reaction. |
| Presence of Moisture or Air | The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen.[1] All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere, such as argon or nitrogen.[1] |
| Low Reaction Temperature | If the reaction is proceeding slowly, a gradual increase in temperature (in 5-10 °C increments) may improve the reaction rate.[1] However, be mindful that higher temperatures can sometimes promote the formation of byproducts.[1] |
| Low Substrate Reactivity | For alkenes that are less reactive (i.e., electron-deficient), consider employing a more reactive reagent system. Modifications such as the Furukawa (using diethylzinc and diiodomethane) or Shi methods can be more effective for these substrates.[1][2] |
Issue 2: Formation of Significant Byproducts
The presence of byproducts can complicate the purification process and reduce the overall yield of your desired cyclopropane.
| Byproduct/Side Reaction | Cause | Prevention and Mitigation |
| Methylation of Heteroatoms | The zinc carbenoid intermediate is electrophilic and can react with heteroatoms (e.g., alcohols, amines) present in the substrate, leading to methylation. This is more likely to occur with excess reagent or prolonged reaction times.[2] | Use a minimal excess of the dibromomethane and zinc reagents. Monitor the reaction closely by TLC or GC to avoid unnecessarily long reaction times. |
| Lewis Acid-Catalyzed Rearrangement/Decomposition | The zinc bromide (ZnBr₂) generated as a byproduct is a Lewis acid that can cause degradation or rearrangement of acid-sensitive products.[2] | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). The addition of pyridine during the workup can also sequester the zinc bromide.[2] |
| Formation of Sulfur Ylides | In substrates containing allylic thioethers, the reagent can form a sulfur ylide, which may then undergo a[3][4]-sigmatropic rearrangement instead of the desired cyclopropanation.[2] | Use an excess of the Simmons-Smith reagent to favor the cyclopropanation pathway over the ylide formation and rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the failure of a Simmons-Smith type reaction?
A1: The most common reason for failure is the low activity of the zinc reagent, whether it's a zinc-copper couple or diethylzinc.[1] For the classic Simmons-Smith reaction, it is imperative that the zinc-copper couple is freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1]
Q2: How can I improve the diastereoselectivity of my cyclopropanation?
A2: To enhance diastereoselectivity, consider lowering the reaction temperature. The Simmons-Smith reaction is also sensitive to steric hindrance and will typically proceed on the less hindered face of the alkene. The presence of a directing group, such as a hydroxyl group in an allylic alcohol, can significantly improve diastereoselectivity by coordinating with the zinc reagent and directing the cyclopropanation to the same face of the double bond.
Q3: What is the recommended solvent for cyclopropanation with dibromomethane?
A3: Non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate. It is critical that the solvent is anhydrous.
Q4: How should the reaction be properly quenched and worked up?
A4: The reaction is typically quenched by cooling the mixture to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is followed by extraction with an organic solvent (e.g., diethyl ether or DCM), washing the combined organic layers with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. For products that are sensitive to acid, a quench with saturated aqueous sodium bicarbonate (NaHCO₃) is preferred.
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol outlines the steps for preparing a highly active zinc-copper couple, which is critical for a successful Simmons-Smith reaction.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Anhydrous diethyl ether
-
Glacial acetic acid (hot)
Procedure:
-
In a flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust and anhydrous diethyl ether.
-
Heat the suspension to a gentle reflux.
-
In a separate flask, dissolve copper(I) chloride in a minimal amount of hot glacial acetic acid.
-
Add the copper(I) chloride solution dropwise to the refluxing zinc suspension over 5 minutes.
-
Continue refluxing for an additional 30 minutes.
-
Allow the mixture to cool to room temperature and decant the ether.
-
Wash the zinc-copper couple with three portions of anhydrous diethyl ether, decanting the ether each time.
-
The activated zinc-copper couple should be used immediately.
Protocol 2: General Procedure for Cyclopropanation of an Alkene with Dibromomethane
This protocol provides a general method for the cyclopropanation of an alkene using a freshly prepared zinc-copper couple and dibromomethane.
Materials:
-
Alkene (e.g., cyclohexene)
-
Dibromomethane (CH₂Br₂)
-
Freshly prepared Zinc-Copper Couple
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To the flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether.
-
Add the alkene to the stirred suspension.
-
Add dibromomethane dropwise to the suspension at a rate that maintains a gentle reflux.
-
Monitor the progress of the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships to aid in understanding and troubleshooting the cyclopropanation reaction.
Caption: Troubleshooting workflow for low cyclopropanation yield.
Caption: Desired vs. byproduct pathways in cyclopropanation.
References
Validation & Comparative
¹H and ¹³C NMR Spectral Assignment and Comparative Analysis of (S)-2,2-Dimethylcyclopropanecarboxylic Acid
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-2,2-Dimethylcyclopropanecarboxylic acid, a chiral building block of interest in medicinal chemistry and materials science. Due to the limited availability of fully assigned experimental spectra for the enantiopure (S)-form, this guide utilizes data from its racemic mixture, 2,2-Dimethylcyclopropanecarboxylic acid, and compares it with the spectra of the parent Cyclopropanecarboxylic acid and the more complex cis-Chrysanthemic acid. This comparative approach facilitates a deeper understanding of the influence of substituents on the chemical shifts and coupling constants in cyclopropane rings.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the ¹H and ¹³C NMR spectral data for 2,2-Dimethylcyclopropanecarboxylic acid and its structural analogs. The data for 2,2-Dimethylcyclopropanecarboxylic acid is based on typical values and may vary slightly based on experimental conditions.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2,2-Dimethylcyclopropanecarboxylic Acid | ¹H | ~1.5 - 1.7 | m | - | H-1 |
| ¹H | ~1.2 (cis to COOH) | s | - | CH₃ | |
| ¹H | ~1.1 (trans to COOH) | s | - | CH₃ | |
| ¹H | ~0.8 - 1.0 | m | - | H-3 (cis & trans) | |
| ¹³C | ~180 | s | - | C=O | |
| ¹³C | ~28 | s | - | C-2 | |
| ¹³C | ~25 | d | - | C-1 | |
| ¹³C | ~22 (cis to COOH) | q | - | CH₃ | |
| ¹³C | ~18 (trans to COOH) | q | - | CH₃ | |
| ¹³C | ~16 | t | - | C-3 | |
| Cyclopropanecarboxylic Acid | ¹H | 1.51 | m | - | H-1 |
| ¹H | 0.98 | m | - | H-2, H-3 (cis) | |
| ¹H | 0.86 | m | - | H-2, H-3 (trans) | |
| ¹³C | 181.1 | s | - | C=O | |
| ¹³C | 13.5 | d | - | C-1 | |
| ¹³C | 8.7 | t | - | C-2, C-3 | |
| cis-Chrysanthemic Acid | ¹H | 5.43 | d | 8.8 | H-5 |
| ¹H | 2.16 | dd | 8.8, 8.0 | H-3 | |
| ¹H | 1.84 | d | 8.0 | H-1 | |
| ¹H | 1.72 | s | - | CH₃ (vinyl) | |
| ¹H | 1.70 | s | - | CH₃ (vinyl) | |
| ¹H | 1.29 | s | - | CH₃ (gem) | |
| ¹H | 1.18 | s | - | CH₃ (gem) | |
| ¹³C | 178.2 | s | - | C=O | |
| ¹³C | 137.8 | s | - | C-4 | |
| ¹³C | 124.2 | d | - | C-5 | |
| ¹³C | 34.5 | d | - | C-3 | |
| ¹³C | 32.1 | d | - | C-1 | |
| ¹³C | 28.7 | s | - | C-2 | |
| ¹³C | 25.4 | q | - | CH₃ | |
| ¹³C | 20.5 | q | - | CH₃ | |
| ¹³C | 18.5 | q | - | CH₃ | |
| ¹³C | 15.1 | q | - | CH₃ |
Experimental Protocols
NMR Data Acquisition
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualization of NMR Assignment Workflow and Correlations
The following diagrams illustrate the logical workflow for assigning NMR spectra and the key through-bond correlations used in this process.
A Comparative Guide to the Resolution of 2,2-dimethylcyclopropanecarboxylic Acid: Chemical vs. Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 2,2-dimethylcyclopropanecarboxylic acid are valuable chiral building blocks in the synthesis of pharmaceuticals, most notably as a key intermediate for the carbapenem antibiotic, Cilastatin. The efficient separation of its racemic mixture into pure enantiomers is a critical step in the manufacturing process. This guide provides an objective comparison of two primary resolution strategies: classical chemical resolution via diastereomeric salt formation and biocatalytic enzymatic resolution. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid in methodological evaluation and implementation.
At a Glance: Performance Comparison
The choice between chemical and enzymatic resolution hinges on a trade-off between various factors including yield, enantiomeric purity, process complexity, and scalability. Below is a summary of key performance indicators for representative methods.
| Parameter | Chemical Resolution | Enzymatic Resolution |
| Method | Diastereomeric salt formation with a chiral resolving agent (e.g., L-carnitine oxalate) | Kinetic resolution of the corresponding ester (e.g., ethyl ester) using a lipase (e.g., Novozym 435) |
| Typical Yield | Lower (e.g., 16.7% for the desired enantiomer) | Higher (e.g., up to 49.0% for the desired enantiomer) |
| Enantiomeric Excess (ee) | Generally high, dependent on crystallization efficiency | Excellent (e.g., >98%) |
| Process Complexity | Multi-step process involving salt formation, fractional crystallization, and liberation of the free acid. | Typically a single enzymatic hydrolysis step followed by extraction. |
| Scalability | Established for large-scale industrial processes. | Readily scalable, with potential for continuous processes. |
| Environmental Impact | Often requires stoichiometric amounts of resolving agents and organic solvents for crystallization and extraction. | Utilizes biodegradable enzymes under mild aqueous conditions, reducing solvent waste. |
| Cost Considerations | Cost of the chiral resolving agent can be significant. | Initial cost of the enzyme can be a factor, but reusability can offset this. |
Delving Deeper: Experimental Protocols
To provide a practical understanding of each approach, detailed experimental protocols for both chemical and enzymatic resolution are outlined below.
Chemical Resolution: Diastereomeric Salt Formation
This method relies on the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Protocol: Resolution of (±)-2,2-dimethylcyclopropanecarboxylic acid with a Chiral Amine
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic 2,2-dimethylcyclopropanecarboxylic acid in a minimal amount of a heated solvent (e.g., ethanol, acetone, or a mixture).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-α-phenylethylamine or another suitable chiral amine) in the same solvent.
-
Slowly add the solution of the resolving agent to the carboxylic acid solution with stirring.
-
-
Fractional Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The mother liquor, enriched in the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
-
-
Recrystallization (Optional):
-
To enhance the diastereomeric purity, the collected crystals can be recrystallized from a suitable hot solvent.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomerically pure salt in water and add a strong acid (e.g., 1 M HCl) until the pH is acidic (pH < 2) to protonate the carboxylic acid.
-
Extract the liberated enantiomerically enriched 2,2-dimethylcyclopropanecarboxylic acid with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the final product.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC) after derivatization.
-
Enzymatic Resolution: Kinetic Resolution of an Ester
This biocatalytic approach utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.
Protocol: Enzymatic Resolution of (±)-ethyl 2,2-dimethylcyclopropanecarboxylate using Novozym 435
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 1 M, pH 7.2).
-
Add the racemic ethyl 2,2-dimethylcyclopropanecarboxylate to the buffer.
-
Introduce the immobilized lipase, Novozym 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin), to the mixture. The enzyme loading is typically in the range of 10-20 g/L.
-
-
Enzymatic Hydrolysis:
-
Stir the reaction mixture at a constant temperature (e.g., 30°C) for a specified period (e.g., 24-64 hours). The progress of the reaction can be monitored by periodically analyzing samples for the conversion and enantiomeric excess of the product.
-
-
Enzyme Recovery:
-
After the desired conversion is reached (typically around 50% for optimal yield and ee of both enantiomers), stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.
-
-
Product and Unreacted Substrate Separation:
-
Acidify the reaction mixture to a low pH (e.g., pH 2) with a suitable acid (e.g., 1 M HCl) to ensure the carboxylic acid is in its protonated form.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (R)-ethyl 2,2-dimethylcyclopropanecarboxylate and the produced (S)-2,2-dimethylcyclopropanecarboxylic acid.
-
-
Purification:
-
Separate the (S)-acid from the (R)-ester by a liquid-liquid extraction with a basic aqueous solution (e.g., saturated NaHCO₃ solution). The acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer.
-
Acidify the aqueous layer containing the carboxylate salt and re-extract the this compound with an organic solvent.
-
Wash the organic layer containing the (R)-ester with brine, dry it over an anhydrous drying agent, and remove the solvent to obtain the enantiomerically enriched ester. The ester can be subsequently hydrolyzed to the corresponding carboxylic acid if desired.
-
-
Analysis:
-
Determine the enantiomeric excess of both the produced acid and the remaining ester using chiral HPLC or GC.
-
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both chemical and enzymatic resolution.
Caption: Workflow for Chemical Resolution.
Caption: Workflow for Enzymatic Resolution.
Conclusion
Both chemical and enzymatic methods offer viable pathways for the resolution of 2,2-dimethylcyclopropanecarboxylic acid. The classical chemical approach, while well-established and scalable, often suffers from lower theoretical yields (maximum 50% for the desired enantiomer in a single step) and can be more labor-intensive and generate more chemical waste. In contrast, enzymatic resolution presents a more elegant and environmentally benign alternative.[1] The high selectivity of enzymes like Novozym 435 can lead to products with excellent enantiomeric excess under mild reaction conditions.[1] Furthermore, the potential for enzyme recycling and operation in aqueous media aligns well with the principles of green chemistry.
For researchers and drug development professionals, the choice of method will ultimately depend on the specific requirements of their synthesis, including scale, cost constraints, and desired purity. While the initial investment in an enzyme may be higher than for a chemical resolving agent, the long-term benefits of higher yields, simpler work-up procedures, and reduced environmental impact make enzymatic resolution an increasingly attractive option for the sustainable production of chiral intermediates.
References
evaluating different catalysts for the stereoselective synthesis of cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of cyclopropanes is a cornerstone of modern organic chemistry, delivering three-membered carbocyclic rings with precise spatial arrangements. These motifs are integral to a wide array of natural products and are increasingly incorporated into pharmaceuticals to enhance potency and modulate physicochemical properties. The choice of catalyst is paramount in achieving the desired stereochemical outcome with high efficiency. This guide provides a comparative overview of prominent catalyst systems, presenting their performance data, detailed experimental protocols for representative examples, and a logical workflow for catalyst evaluation.
Performance Comparison of Key Catalyst Systems
The efficacy of a catalyst in stereoselective cyclopropanation is primarily evaluated based on its ability to provide the desired product in high yield with excellent control over both diastereoselectivity (d.r.) and enantioselectivity (e.e.). Below is a summary of the performance of representative catalysts from four major classes: rhodium-based, copper-based, iron-based, and organocatalysts.
| Catalyst System | Substrate 1 (Olefin) | Substrate 2 (Carbene Precursor) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. | e.e. (%) | Reference |
| Rhodium | ||||||||||
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | Methyl p-tolyldiazoacetate | 1.0 | Pentane | Reflux | 12 | 71 | >97:3 | 84 | [1] |
| Copper | ||||||||||
| Cu(I)/Bisoxazoline | Styrene | Ethyl diazoacetate | 1.0 | CH₂Cl₂ | 25 | 12 | 65-75 | 70:30 (trans:cis) | trans: 90, cis: 82 | [2] |
| Iron | ||||||||||
| [Fe(P3)Cl] | Styrene | (Trifluoromethyl)diazomethane | 2.0 | Toluene | 23 | 24 | 93 | 93:7 | 80 | [3] |
| Organocatalyst | ||||||||||
| Diphenylprolinol TMS Ether | Cinnamaldehyde | Dimethyl bromomalonate | 20 | CH₂Cl₂ | 25 | 24 | 92 | >30:1 | 96 | [4][5][6] |
Experimental Workflow and Catalyst Selection
The selection and evaluation of a catalyst for a specific stereoselective cyclopropanation reaction generally follows a systematic process. This workflow involves initial catalyst screening, reaction optimization, and product analysis to identify the optimal conditions for achieving the desired yield and stereoselectivity.
Detailed Experimental Protocols
Herein, we provide detailed experimental protocols for the representative reactions highlighted in the comparison table. These protocols are adapted from the cited literature and are intended to serve as a starting point for researchers.
Rhodium-Catalyzed Cyclopropanation
Catalyst: Rh₂(S-TCPTAD)₄ Reaction: Cyclopropanation of Ethyl Acrylate with Methyl p-tolyldiazoacetate[1]
-
Materials:
-
Rh₂(S-TCPTAD)₄ (1.0 mol%)
-
Methyl p-tolyldiazoacetate (1.0 equiv)
-
Ethyl acrylate (2.0 equiv)
-
Pentane (solvent)
-
-
Procedure:
-
To a solution of Rh₂(S-TCPTAD)₄ in pentane, add ethyl acrylate.
-
Heat the mixture to reflux.
-
Slowly add a solution of methyl p-tolyldiazoacetate in pentane over a period of 10 hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Copper-Catalyzed Cyclopropanation
Catalyst: Copper(I)/Bisoxazoline Complex Reaction: Cyclopropanation of Styrene with Ethyl Diazoacetate[2]
-
Materials:
-
Cu(OTf)₂ (1.0 mol%)
-
Bis(oxazoline) ligand (1.1 mol%)
-
Phenylhydrazine (for in situ reduction of Cu(II) to Cu(I))
-
Styrene (1.0 equiv)
-
Ethyl diazoacetate (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂ and the bis(oxazoline) ligand in CH₂Cl₂.
-
Stir the solution at room temperature for 1 hour to form the complex.
-
Add phenylhydrazine to reduce the Cu(II) to Cu(I) in situ.
-
Add styrene to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate in CH₂Cl₂ over a period of 10 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.
-
Quench the reaction and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the diastereomeric ratio and enantiomeric excess of the purified product.
-
Iron-Catalyzed Cyclopropanation
Catalyst: [Fe(P3)Cl] Reaction: Asymmetric Cyclopropanation of Styrene with (Trifluoromethyl)diazomethane[3]
-
Materials:
-
[Fe(P3)Cl] (2.0 mol%)
-
Styrene (1.0 equiv)
-
(Trifluoromethyl)diazomethane precursor (e.g., trifluoroethylamine hydrochloride and sodium nitrite)
-
Toluene (solvent)
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the [Fe(P3)Cl] catalyst and toluene.
-
Add styrene to the reaction vessel.
-
In a separate apparatus, generate (trifluoromethyl)diazomethane from its precursor and bubble the gaseous reagent into the reaction mixture at 23 °C over a period of 24 hours.
-
After the addition is complete, stir the reaction for an additional hour.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the trifluoromethylated cyclopropane.
-
Determine the diastereomeric and enantiomeric ratios by appropriate analytical techniques (e.g., GC, HPLC).
-
Organocatalytic Cyclopropanation
Catalyst: (S)-Diphenylprolinol Trimethylsilyl Ether Reaction: Cascade Michael-Alkylation of Cinnamaldehyde with Dimethyl Bromomalonate[4][5][6]
-
Materials:
-
(S)-Diphenylprolinol trimethylsilyl (TMS) ether (20 mol%)
-
Cinnamaldehyde (1.0 equiv)
-
Dimethyl bromomalonate (1.2 equiv)
-
2,6-Lutidine (1.1 equiv)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
-
Procedure:
-
To a solution of cinnamaldehyde in CH₂Cl₂, add the (S)-diphenylprolinol TMS ether catalyst.
-
Stir the mixture at room temperature for 10 minutes.
-
Add dimethyl bromomalonate followed by 2,6-lutidine.
-
Stir the reaction at 25 °C for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
-
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
The Efficacy Enigma: Unraveling the Biological Advantages of (S)-Enantiomers Over Racemic Mixtures
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. While many drugs are developed and marketed as racemic mixtures—a 50:50 combination of two non-superimposable mirror-image molecules called enantiomers—a growing body of evidence underscores the potential superiority of single-enantiomer formulations. This guide provides an objective comparison of the biological efficacy of the (S)-enantiomer versus its corresponding racemic mixture for three widely recognized drugs: the antidepressant citalopram, the proton pump inhibitor omeprazole, and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. Through the presentation of supporting experimental data, detailed methodologies, and visual pathway diagrams, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacological nuances that differentiate these chiral forms.
Section 1: Citalopram vs. Escitalopram ((S)-Citalopram)
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a racemic mixture of (S)-citalopram and (R)-citalopram. The therapeutic activity, however, is primarily attributed to the (S)-enantiomer, now marketed as escitalopram.[1][2] Emerging research indicates that the (R)-enantiomer is not merely inactive but may actually hinder the therapeutic effects of its counterpart.[1][3]
Data Presentation: In Vitro Efficacy
| Compound | Target | Assay Type | Key Parameter | Value (nM) | Fold Difference ((S)- vs. Racemic) |
| Escitalopram ((S)-Citalopram) | Human Serotonin Transporter (hSERT) | Radioligand Binding Assay | Ki | 6.6 ± 1.4[4] | ~2x more potent than Racemic Citalopram[5] |
| Racemic Citalopram | Human Serotonin Transporter (hSERT) | Serotonin Reuptake Inhibition | IC50 | Not specified in direct comparisons | - |
| Escitalopram ((S)-Citalopram) | Rat Brain Synaptosomes | Serotonin Reuptake Inhibition | IC50 | 2.1 ± 0.75[4] | - |
| R-Citalopram | Human Serotonin Transporter (hSERT) | Radioligand Binding Assay | Ki | ~156[4] | ~40x less potent than (S)-Citalopram[5] |
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
-
Objective: To determine the binding affinity (Ki) of escitalopram and racemic citalopram to the human serotonin transporter (hSERT).
-
Methodology:
-
Preparation of Membranes: Membranes from COS-1 cells stably expressing hSERT are prepared.
-
Incubation: The cell membranes are incubated with a radioligand (e.g., [3H]-citalopram or another high-affinity SERT ligand) and varying concentrations of the test compounds (escitalopram or racemic citalopram).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[4][6]
-
In Vitro Serotonin (5-HT) Reuptake Assay
-
Objective: To measure the functional inhibition of serotonin reuptake by escitalopram and racemic citalopram.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.
-
Incubation: The synaptosomes are incubated with varying concentrations of the test compounds.
-
5-HT Uptake: Radiolabeled serotonin ([3H]-5-HT) is added, and the uptake into the synaptosomes is allowed to proceed for a defined period.
-
Termination: The uptake is terminated by rapid filtration and washing to remove extracellular [3H]-5-HT.
-
Quantification: The amount of [3H]-5-HT taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of 5-HT uptake against the concentration of the test compound.[4][5]
-
Mandatory Visualization
Figure 1. Signaling pathway of serotonin reuptake and its inhibition by escitalopram and racemic citalopram.
Section 2: Omeprazole vs. Esomeprazole ((S)-Omeprazole)
Omeprazole is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is a racemic mixture of (S)-omeprazole (esomeprazole) and (R)-omeprazole. The two enantiomers exhibit stereoselective metabolism, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, which significantly impacts their pharmacokinetic profiles.[7][8]
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | (S)-Omeprazole (Esomeprazole) | Racemic Omeprazole | Key Finding |
| Primary Metabolizing Enzyme | CYP2C19 (to a lesser extent than R-omeprazole)[9] | CYP2C19 and CYP3A4[8] | (S)-enantiomer has slower metabolism. |
| Area Under the Curve (AUC) | Higher and more consistent[7][10] | Lower and more variable[7][10] | (S)-enantiomer has greater systemic exposure. |
| Intragastric pH > 4 (Day 5) | 68.4% of 24-hour period (40 mg dose)[11] | 62.0% of 24-hour period (40 mg dose)[11] | (S)-enantiomer provides more effective acid control. |
| Interpatient Variability | Significantly less[11] | Higher[11] | (S)-enantiomer offers more predictable acid suppression. |
Experimental Protocols
In Vitro Metabolism Study with Human Liver Microsomes
-
Objective: To determine the metabolic pathways and intrinsic clearance of omeprazole enantiomers.
-
Methodology:
-
Incubation: (S)-omeprazole and (R)-omeprazole are incubated separately with human liver microsomes or cDNA-expressed CYP2C19 and CYP3A4 enzymes.
-
Reaction Conditions: The reaction mixture contains the substrate (omeprazole enantiomer), the enzyme source, and an NADPH-generating system to initiate the metabolic reaction.
-
Sample Analysis: At various time points, aliquots are taken and the reaction is quenched. The concentrations of the parent drug and its metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rates of metabolite formation are used to calculate kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity).[8][12]
-
Clinical Pharmacodynamic Study (24-hour Intragastric pH Monitoring)
-
Objective: To compare the acid-suppressing effects of esomeprazole and omeprazole in patients.
-
Methodology:
-
Study Design: A randomized, crossover study design is often employed.
-
Drug Administration: Patients receive either esomeprazole or omeprazole for a specified period (e.g., 5 days).
-
pH Monitoring: On the final day of treatment, a pH-sensitive electrode is passed through the nose into the stomach to continuously record intragastric pH over a 24-hour period.
-
Washout Period: A washout period is implemented before patients are crossed over to the other treatment.
-
Data Analysis: The primary endpoint is typically the percentage of time during the 24-hour period that the intragastric pH remains above 4.0.[11]
-
Mandatory Visualization
Figure 2. Experimental workflow for a clinical trial comparing esomeprazole and omeprazole.
Section 3: Ibuprofen vs. Dexibuprofen ((S)-Ibuprofen)
Ibuprofen is a widely used NSAID that is administered as a racemic mixture of (S)-ibuprofen (dexibuprofen) and (R)-ibuprofen. The anti-inflammatory and analgesic effects are almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[13][14] The (R)-enantiomer is largely inactive but can undergo in vivo chiral inversion to the active (S)-form.[13]
Data Presentation: In Vitro COX Inhibition
| Compound | Target Enzyme | IC50 (µM) | Key Finding |
| (S)-Ibuprofen (Dexibuprofen) | COX-1 | 2.9 | Significantly more potent than (R)-Ibuprofen. |
| (S)-Ibuprofen (Dexibuprofen) | COX-2 | 1.1 | Potent inhibitor of both COX isoforms. |
| (R)-Ibuprofen | COX-1 | Less active[14] | The (R)-enantiomer is not a significant COX inhibitor. |
| (R)-Ibuprofen | COX-2 | Almost inactive[15] | The (R)-enantiomer has minimal activity against COX-2. |
Experimental Protocols
In Vitro COX Inhibition Assay (Purified Enzyme)
-
Objective: To determine the IC50 values of ibuprofen enantiomers against purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds ((S)-ibuprofen and (R)-ibuprofen).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or LC-MS/MS.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[13][16]
-
Mandatory Visualization
Figure 3. Inhibition of the prostaglandin synthesis pathway by ibuprofen enantiomers.
Conclusion
The comparative analysis of citalopram, omeprazole, and ibuprofen clearly demonstrates the significant impact of chirality on biological efficacy. In each case, the (S)-enantiomer exhibits a more favorable pharmacological profile than the corresponding racemic mixture. For citalopram, the (S)-enantiomer is the active moiety, with the (R)-enantiomer potentially antagonizing its effects. In the case of omeprazole, the (S)-enantiomer's distinct metabolic pathway leads to improved pharmacokinetics and more effective acid suppression. With ibuprofen, the therapeutic effects are almost exclusively derived from the (S)-enantiomer's potent inhibition of COX enzymes.
These findings underscore the importance of stereospecific considerations in drug design and development. The transition from racemic mixtures to single-enantiomer drugs, a process known as "chiral switching," can offer enhanced therapeutic benefits, improved safety profiles, and more predictable clinical outcomes. For researchers and drug development professionals, a thorough assessment of the biological activities of individual enantiomers is paramount to optimizing drug efficacy and advancing patient care.
References
- 1. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology of esomeprazole and its role in gastric acid related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of esomeprazole 40 mg vs omeprazole 40 mg on 24-hour intragastric pH in patients with symptoms of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unveiling the Chiral Secrets of (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic acid, outlining the expected data from key analytical techniques and the experimental protocols to acquire them. While many spectroscopic methods yield identical results for enantiomers, chiroptical techniques like Circular Dichroism (CD) are essential for their differentiation.
Distinguishing the Indistinguishable: The Role of Spectroscopy
Enantiomers, being mirror images of each other, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not expected to differentiate between the (S)- and (R)-forms of 2,2-Dimethylcyclopropanecarboxylic acid. However, these methods are crucial for confirming the compound's chemical structure. The definitive tool for distinguishing between these enantiomers is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for both (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic acid. It is critical to note that for NMR, IR, and MS, the data for both enantiomers will be identical. The primary point of differentiation lies in the Circular Dichroism spectra.
Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data
| Technique | Expected Chemical Shifts (δ, ppm) | Notes |
| ¹H NMR | ~12 (broad s, 1H, -COOH), ~1.5-0.8 (m, 3H, cyclopropyl H), ~1.2 (s, 6H, 2 x -CH₃) | The carboxylic acid proton signal is typically broad and can exchange with D₂O. The exact shifts of the cyclopropyl protons will depend on their diastereotopic relationship. |
| ¹³C NMR | ~175-185 (-COOH), ~25-35 (quaternary C), ~20-30 (cyclopropyl CH₂), ~15-25 (-CH₃) | The carbonyl carbon of the carboxylic acid is characteristically downfield. |
Table 2: Expected IR and Mass Spectrometry Data
| Technique | Expected Key Absorptions/Fragments | Notes |
| IR Spectroscopy | 3300-2500 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~3000-2850 cm⁻¹ (C-H stretch) | The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid. |
| Mass Spectrometry (EI) | m/z 114 (M⁺), loss of -OH (m/z 97), loss of -COOH (m/z 69) | The molecular ion peak should be observable. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl and carboxyl groups. |
Table 3: Expected Circular Dichroism Data
| Enantiomer | Expected Cotton Effect | Notes |
| (S)-2,2-Dimethylcyclopropanecarboxylic acid | Expected to show a specific positive or negative Cotton effect. | The sign and magnitude of the Cotton effect are unique to the enantiomer and are crucial for determining its absolute configuration. |
| (R)-2,2-Dimethylcyclopropanecarboxylic acid | Expected to show a Cotton effect of equal magnitude but opposite sign to the (S)-enantiomer. | This mirror-image relationship in the CD spectra is the definitive spectroscopic distinction between the two enantiomers. |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral compound like 2,2-Dimethylcyclopropanecarboxylic acid.
Caption: Workflow for the spectroscopic analysis of chiral molecules.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the spectroscopic analysis of (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As 2,2-Dimethylcyclopropanecarboxylic acid is a low-melting solid or liquid, it can be analyzed as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates or the solvent.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare solutions of both the (S)- and (R)-enantiomers in a UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL).
-
The exact concentration will need to be optimized to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
-
Instrumentation: Use a circular dichroism spectropolarimeter.
-
Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the samples.
-
Measure the CD spectrum of each enantiomer over the desired wavelength range (e.g., 190-300 nm).
-
Typical parameters: 1 nm bandwidth, 1 second response time, and an accumulation of 3-5 scans.
-
-
Data Processing:
-
Subtract the solvent baseline from each sample spectrum.
-
The data is typically presented as molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.
-
By following these protocols, researchers can obtain a comprehensive spectroscopic profile of (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic acid, enabling both structural confirmation and unambiguous chiral differentiation.
A Comparative Guide to the Cross-Validation of Purity Assessment: GC vs. Titration Methods
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of quality control and a critical factor in the reliability of experimental outcomes. Two widely employed analytical techniques for this purpose are Gas Chromatography (GC) and titration. This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most appropriate technique for a given application.
Quantitative Performance Comparison
The selection of a purity assessment method often involves a trade-off between specificity, precision, and throughput. Gas Chromatography typically offers higher specificity and precision, while titration can be a cost-effective method for determining the purity of acidic or basic compounds. The following table summarizes key performance metrics for the purity assessment of a model compound, 3,3-Dimethyl-1-hexanol, using both GC-FID (Flame Ionization Detection) and indirect acid-base titration.[1]
| Parameter | Gas Chromatography (GC-FID) | Indirect Acid-Base Titration |
| Purity (%) | 99.7 | 98.5 |
| Relative Standard Deviation (RSD, %) | 0.2 | 1.5 |
| Specificity | High (separates and quantifies individual volatile impurities) | Low (subject to interference from other acidic or basic impurities)[1] |
| Analysis Time per Sample | ~20 minutes | ~2 hours |
| Sample Throughput | High | Low |
| Required Skill Level | Moderate (instrument operation) | High (wet chemistry techniques)[1] |
Logical Framework for Method Selection
The decision to use GC or titration for purity analysis is dependent on the specific requirements of the measurement. GC is generally preferred for its ability to separate and quantify volatile impurities, offering a more detailed purity profile. Titration, however, remains a valuable and accurate technique for assessing the total acidity or basicity of a sample, which can be directly related to the purity of the target compound if non-acidic/basic impurities are negligible.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for purity assessment by GC-FID and indirect acid-base titration.
Purity Assessment by Gas Chromatography (GC-FID)
Gas chromatography is a powerful technique that separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] For volatile compounds, GC with a Flame Ionization Detector (FID) provides a highly accurate and precise determination of purity by separating the main component from any volatile impurities.[1][3]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]
-
Column: A capillary column appropriate for the analyte's polarity and volatility (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250°C with a split ratio of 50:1.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.[1]
-
-
Detector Temperature: 280°C.[1]
Sample Preparation:
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable internal standard (e.g., n-dodecane) in a high-purity solvent like dichloromethane to a known concentration.
-
Sample Solution: Accurately weigh the analyte and dissolve it in the solvent containing the internal standard to achieve a known concentration.
Analysis and Data Processing:
-
Inject 1 µL of the sample solution into the GC.
-
Integrate the peak areas of the analyte and any impurities.
-
The purity is typically calculated using the area percent method, where the area of the analyte peak is expressed as a percentage of the total area of all peaks (excluding the solvent peak).[4] For higher accuracy, an internal standard method can be employed.
Purity Assessment by Indirect Acid-Base Titration
Titration is a classic analytical technique used to determine the concentration of a substance in a solution.[1] For the purity assessment of an acidic or basic compound, a solution of the compound is reacted with a standardized solution of a base or acid, respectively. The endpoint of the reaction, often indicated by a color change or a potentiometric measurement, allows for the calculation of the amount of the pure substance.
Reagents and Equipment:
-
Titrant: A standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide) or a strong acid (e.g., 0.1 M Hydrochloric Acid).
-
Indicator: An appropriate acid-base indicator (e.g., phenolphthalein) or a pH meter with an electrode for potentiometric titration.
-
Burette: Calibrated for accurate delivery of the titrant.
-
Conical Flask or Beaker.
-
Analytical Balance.
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent (e.g., deionized water or ethanol).
-
Add a few drops of the selected indicator to the sample solution.
-
Titration: Slowly add the standardized titrant from the burette to the sample solution while continuously stirring.
-
Endpoint Determination: Continue the titration until a persistent color change of the indicator is observed, or in the case of potentiometric titration, until the point of maximum inflection in the pH curve is reached.
-
Record the volume of titrant used.
Calculation of Purity:
The purity of the sample is calculated using the following formula:
Purity (%) = (V * M * E) / W * 100
Where:
-
V = Volume of the titrant used (L)
-
M = Molarity of the titrant (mol/L)
-
E = Equivalent weight of the analyte ( g/mol )
-
W = Weight of the sample (g)
Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure the accuracy and reliability of purity data.[5] This involves comparing the results obtained from two different analytical techniques. The following diagram illustrates a typical workflow for the cross-validation of GC and titration methods for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iiste.org [iiste.org]
- 4. benchchem.com [benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-2,2-Dimethylcyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (S)-2,2-Dimethylcyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety First
Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. Handle the chemical in a well-ventilated area or a chemical fume hood.
Key Hazard Information
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Flammable Liquid | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |
| Environmental Hazard | - | Discharge into the environment must be avoided.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and mandatory route for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Minimization: Before beginning experimental work, carefully calculate the necessary quantities of this compound to minimize the generation of waste.
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.
-
Collect solid waste separately from liquid waste.
-
If the acid is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated solvents).
3. Waste Collection and Labeling:
-
Use a designated, compatible, and leak-proof container for collecting the waste. The container should have a secure screw-top cap.
-
As soon as the first of the waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Combustible")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area must be at or near the point of waste generation.
-
The SAA should include secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Keep the waste container tightly closed at all times, except when adding waste.[3][4]
5. Arranging for Waste Pickup:
-
Once the waste container is full or has reached the end of its allowable accumulation time (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
6. Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (S)-2,2-Dimethylcyclopropanecarboxylic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2,2-Dimethylcyclopropanecarboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always wear the appropriate PPE to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemical impermeable gloves. Always inspect gloves for integrity before use.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
| Respiratory | Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are formed, use a suitable respirator.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated place to minimize inhalation of vapors or dust.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]
-
Aerosol and Dust Formation: Prevent the formation of dust and aerosols during handling.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces as the substance is a combustible liquid.[2] Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Hygiene: Wash hands thoroughly after handling the chemical.[2]
Storage:
First Aid Measures:
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Leakage Procedures:
-
Ensure Safety: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Clean-up: Collect the spilled material and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Promptly dispose of adhered or collected material in accordance with appropriate laws and regulations.[1]
Disposal Plan:
This compound and its containers must be disposed of safely and in accordance with local, state, and federal regulations.
-
Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety protocols at each step.
Caption: Chemical Handling Workflow Diagram
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
